Product packaging for 1-(5-Methyl-2-pyridinyl)piperazine(Cat. No.:CAS No. 104395-86-0)

1-(5-Methyl-2-pyridinyl)piperazine

Cat. No.: B109200
CAS No.: 104395-86-0
M. Wt: 177.25 g/mol
InChI Key: QDRKPHJFMGUXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(5-Methyl-2-pyridinyl)piperazine, a piperazine derivative, is a significant chemical intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly those targeting the central nervous system. This compound serves as a crucial precursor in the development of ligands for various neurotransmitter receptors. It is notably recognized as a principal metabolite and a synthetic intermediate for the antipsychotic drug Ziprasidone , which is used in the treatment of schizophrenia and bipolar disorder. The structure of this compound, featuring a pyridinyl ring and a piperazine moiety, allows it to act as a versatile scaffold for designing compounds that interact with serotonergic and dopaminergic pathways. As a reference standard, it is essential for analytical methods, including quality control and metabolic studies of pharmaceuticals. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity for consistent and reliable results in synthetic and pharmacological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B109200 1-(5-Methyl-2-pyridinyl)piperazine CAS No. 104395-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRKPHJFMGUXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467197
Record name 1-(5-Methyl-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104395-86-0
Record name 1-(5-Methyl-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Methyl-2-pyridinyl)piperazine: Chemical Properties, Structure, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 1-(5-Methyl-2-pyridinyl)piperazine. The information is compiled to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Properties and Structure

This compound, a heterocyclic amine, is a derivative of both piperazine and pyridine. Its chemical structure and properties are foundational to its potential applications in drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104395-86-0--INVALID-LINK--
Molecular Formula C₁₀H₁₅N₃--INVALID-LINK--
Molecular Weight 177.25 g/mol --INVALID-LINK--
Appearance Gray powder--INVALID-LINK--
Boiling Point 347 °C at 760 mmHg--INVALID-LINK--
Density 1.059 g/cm³--INVALID-LINK--
Melting Point Not experimentally determined for this specific compound. A related compound, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, has a melting point of 43-46°C.[1]N/A
Solubility Piperazines are generally freely soluble in water and alcohols, but insoluble or poorly soluble in ether.[2] Specific data for this compound in various organic solvents is not readily available.N/A

Table 2: Structural Information of this compound

IdentifierValueSource
IUPAC Name 1-(5-methylpyridin-2-yl)piperazine--INVALID-LINK--
SMILES CC1=CN=C(C=C1)N2CCNCC2--INVALID-LINK--
InChI Key QDRKPHJFMGUXPN-UHFFFAOYSA-N--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound in a research setting.

Synthesis of this compound

The synthesis of N-arylpiperazines, such as this compound, can be achieved through several established methods, including the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).[3][4] Below is a plausible experimental protocol based on the Buchwald-Hartwig amination, a widely used palladium-catalyzed cross-coupling reaction.[5]

Reaction Scheme:

Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound

  • Materials and Reagents:

    • 2-Bromo-5-methylpyridine

    • Piperazine

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Celite

  • Procedure:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 eq), piperazine (1.2 eq), cesium carbonate (1.5 eq), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe to the reaction mixture.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]

  • Characterization:

    • The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol: GC-MS Analysis of this compound

  • Instrumentation and Conditions:

    • GC Column: 5% phenyl/95% methyl silicone column (30 m length, 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Initial temperature of 100°C held for 5 minutes, then ramped to 290°C at 10°C/min and held for 20 minutes.

    • Injector: Splitless, 1 µL injection volume, 250°C

    • MS Detector: Electron Ionization (EI) mode at 70 eV, scan range 30-350 amu.

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 200°C

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

    • Filter the solution through a 0.22 µm syringe filter before injection.

Biological Activity and Signaling Pathways

Piperazine derivatives are known to interact with various neurotransmitter receptors, suggesting potential applications in the treatment of central nervous system disorders. The pyridinylpiperazine scaffold, in particular, has been associated with activity at adrenergic, serotonergic, and dopaminergic receptors.

Potential Signaling Pathways:

Based on the known activities of related piperazine compounds, this compound may modulate signaling pathways associated with:

  • Adrenergic Signaling: As a potential α2-adrenoceptor antagonist.

  • Serotonergic Signaling: Through interaction with 5-HT₁A and 5-HT₂C receptors.

  • Dopaminergic Signaling: By potentially influencing D₂ and D₃ receptors.

Below are diagrams illustrating these potential interactions and downstream signaling cascades.

G cluster_adrenergic Adrenergic Signaling 1_MPP This compound alpha2_AR α2-Adrenergic Receptor 1_MPP->alpha2_AR Antagonist AC Adenylate Cyclase alpha2_AR->AC cAMP cAMP AC->cAMP Inhibition PKA Protein Kinase A cAMP->PKA Cellular_Response_A Modulation of Neurotransmitter Release PKA->Cellular_Response_A

Caption: Potential antagonistic effect on the α2-adrenergic receptor pathway.

G cluster_serotonergic Serotonergic Signaling 1_MPP_S This compound 5HT1A_R 5-HT1A Receptor 1_MPP_S->5HT1A_R Agonist AC_S Adenylate Cyclase 5HT1A_R->AC_S cAMP_S cAMP AC_S->cAMP_S Inhibition PKA_S PKA cAMP_S->PKA_S BDNF BDNF PKA_S->BDNF Upregulation Cellular_Response_S Neuronal Survival and Plasticity BDNF->Cellular_Response_S

Caption: Plausible agonistic activity at the 5-HT1A receptor, influencing the BDNF pathway.

G cluster_dopaminergic Dopaminergic Signaling 1_MPP_D This compound D2_R Dopamine D2 Receptor 1_MPP_D->D2_R Partial Agonist/ Antagonist Dopamine_Release Dopamine Release D2_R->Dopamine_Release Autoreceptor Feedback Cellular_Response_D Modulation of Motor Control and Cognition Dopamine_Release->Cellular_Response_D

Caption: Potential modulatory effect on the dopamine D2 receptor and dopamine release.

Safety and Handling

Comprehensive safety data for this compound is not widely available. However, based on the safety data for piperazine and its derivatives, the following precautions should be taken.

Table 3: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.
First Aid (Inhalation) Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
First Aid (Skin Contact) Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Disposal Dispose of contents/container to an approved waste disposal plant.

This information is based on safety data for related compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this chemical.

Conclusion

This compound is a compound with a chemical scaffold that suggests potential for biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its chemical properties, structure, and plausible synthesis and analytical methods. The exploration of its interactions with adrenergic, serotonergic, and dopaminergic pathways may open avenues for the development of novel therapeutic agents. Further experimental investigation is warranted to fully characterize its physicochemical properties, biological activity, and safety profile.

References

The Multifaceted Biological Activities of Novel Pyridinylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the development of novel derivatives with potent activities spanning anticancer, antipsychotic, and antimicrobial applications. This technical guide provides an in-depth overview of the core biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further research and drug development endeavors.

Quantitative Data Summary

The biological activities of novel pyridinylpiperazine derivatives have been quantified across various assays. The following tables summarize the inhibitory concentrations (IC50), minimum inhibitory concentrations (MIC), and binding affinities (Ki) of representative compounds, offering a comparative overview of their potency.

Table 1: Anticancer Activity of Pyridinylpiperazine Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Vindoline-piperazine conjugate 3HeLa9.36[1]
Vindoline-piperazine conjugate 4SiHa2.85[1]
Vindoline-piperazine conjugate 20CHO (non-tumor)2.54[1]
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00[1]
Vindoline-piperazine conjugate 23CHO (non-tumor)10.8[1]
Vindoline-piperazine conjugate 25HOP-92 (Lung)1.35[1]
Vindoline-piperazine conjugate 25CHO (non-tumor)6.64[1]
6-substituted piperazine/phenyl-9-cyclopentyl purine analogsHuh7, HCT116, MCF7< 5 - >40[2]
Piperazine amide derivative 3MDA-MB-23111.3[3]

Table 2: Antimicrobial Activity of Pyridinylpiperazine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
JH-LPH-86K. pneumoniae 100310.25[4][5]
JH-LPH-92K. pneumoniae 100310.08[4][5]
JH-LPH-97K. pneumoniae 100310.10[4][5]
JH-LPH-106E. coli 259220.63[4][5]
JH-LPH-106K. pneumoniae 100310.04[4][5]
JH-LPH-107E. coli 259220.31[4][5]
JH-LPH-107K. pneumoniae 100310.04[4][5]
Pyrimidine-piperazine derivative 4bS. aureus, B. subtilis, E. coli, S. paratyphi-A40[6]
Pyrimidine-piperazine derivative 4dS. aureus, B. subtilis, E. coli, S. paratyphi-A40[6]
Pyrimidine-piperazine derivative 5aS. aureus, B. subtilis, E. coli, S. paratyphi-A40[6]
Pyrimidine-piperazine derivative 5bS. aureus, B. subtilis, E. coli, S. paratyphi-A40[6]
Fluoroquinolone derivative 5hCiprofloxacin-resistant P. aeruginosa16[7]
Fluoroquinolone derivative 5kCiprofloxacin-resistant P. aeruginosa16[7]
Fluoroquinolone derivative 5lCiprofloxacin-resistant P. aeruginosa16[7]

Table 3: Antipsychotic Activity (Receptor Binding) of Pyridinylpiperazine Derivatives

CompoundReceptorKi (nM)Reference
3-substituted 2-pyridinyl-1-piperazine derivativesDopamine D2Varies with substituent[8]
1-cinnamyl-4-(2-methoxyphenyl)piperazinesDopamine D2, Serotonin 5-HT1A, 5-HT2AVaries with derivative[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the study of pyridinylpiperazine derivatives.

Synthesis of 3-Substituted 2-Pyridinyl-1-Piperazine Derivatives

This protocol describes a general procedure for the synthesis of 3-substituted 2-pyridinyl-1-piperazine derivatives, often evaluated for their antipsychotic potential.[8]

Materials:

  • Appropriately substituted 2-chloro-3-nitropyridine

  • Piperazine

  • Solvent (e.g., ethanol, acetonitrile)

  • Base (e.g., potassium carbonate, triethylamine)

  • Cyclic imide

  • Reducing agent (for nitro group reduction if necessary)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Nucleophilic Aromatic Substitution: A mixture of the substituted 2-chloro-3-nitropyridine (1 equivalent) and piperazine (excess, e.g., 2-3 equivalents) is refluxed in a suitable solvent in the presence of a base for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Nitro Group Reduction (if applicable): If the starting material contained a nitro group, it can be reduced to an amino group using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or reduction with SnCl2/HCl).

  • Coupling with Cyclic Imide: The resulting pyridinylpiperazine is then reacted with a suitable cyclic imide derivative to yield the final target compound. This reaction may involve the formation of an amide or imide linkage and may require a coupling agent or activation of the carboxylic acid group of the imide.

  • Final Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure and purity are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyridinylpiperazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyridinylpiperazine derivative in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][10]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyridinylpiperazine derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the pyridinylpiperazine derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D2 and serotonin 5-HT2A receptors.[11][12]

Materials:

  • Cell membranes expressing the receptor of interest (D2 or 5-HT2A)

  • Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • Unlabeled competitor (the pyridinylpiperazine derivative)

  • Assay buffer

  • Non-specific binding control (e.g., haloperidol for D2, ketanserin for 5-HT2A)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled pyridinylpiperazine derivative.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LpxH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the LpxH enzyme, a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[4][5][10][13]

Materials:

  • Purified LpxH enzyme

  • Substrate (e.g., UDP-2,3-diacylglucosamine)

  • Pyridinylpiperazine derivative

  • Assay buffer containing MnCl2

  • Malachite green reagent for phosphate detection

Procedure:

  • Reaction Setup: In a microplate, combine the LpxH enzyme and the pyridinylpiperazine derivative at various concentrations in the assay buffer.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by pyridinylpiperazine derivatives, the following diagrams have been generated using the DOT language for Graphviz.

Anticancer Activity: Inhibition of the PI3K/Akt Signaling Pathway

Many pyridinylpiperazine derivatives exert their anticancer effects by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway Pyridinylpiperazine Pyridinylpiperazine Derivative PI3K PI3K Pyridinylpiperazine->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits BAD BAD Akt->BAD Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes BAD->Apoptosis Promotes Antipsychotic_Mechanism Pyridinylpiperazine Pyridinylpiperazine Derivative D2_Receptor Dopamine D2 Receptor Pyridinylpiperazine->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Pyridinylpiperazine->HT2A_Receptor Antagonist Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits PLC Phospholipase C HT2A_Receptor->PLC Activates Dopamine Dopamine Dopamine->D2_Receptor Binds Serotonin Serotonin Serotonin->HT2A_Receptor Binds cAMP cAMP Adenylyl_Cyclase->cAMP Produces Neuronal_Activity Neuronal Activity (Psychosis Symptoms) cAMP->Neuronal_Activity Modulates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces IP3_DAG->Neuronal_Activity Modulates LpxH_Inhibition Pyridinylpiperazine Pyridinyl Sulfonyl Piperazine Derivative LpxH LpxH Enzyme Pyridinylpiperazine->LpxH Inhibits Lipid_X Lipid X (Product) LpxH->Lipid_X UDP_DAG UDP-2,3-diacylglucosamine (Substrate) UDP_DAG->LpxH Lipid_A_Pathway Lipid A Biosynthesis Lipid_X->Lipid_A_Pathway Precursor for Outer_Membrane Outer Membrane Integrity Lipid_A_Pathway->Outer_Membrane Maintains Bacterial_Viability Bacterial Viability Outer_Membrane->Bacterial_Viability Essential for Western_Blot_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with Pyridinylpiperazine Derivative cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End analysis->end

References

In Vitro Pharmacological Profile of Pyridinylpiperazine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific in vitro mechanism of action data for 1-(5-Methyl-2-pyridinyl)piperazine. The following guide is a generalized overview based on the pharmacological profiles of structurally related pyridinylpiperazine and pyrimidinylpiperazine compounds. The data and pathways presented are representative of this class of molecules and should not be directly attributed to this compound.

Introduction

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. Compounds containing this moiety are investigated for a range of therapeutic applications, including neuropsychiatric and neurodegenerative disorders. Their mechanism of action is typically characterized through a series of in vitro assays to determine receptor binding affinity, functional activity, and downstream signaling effects.

Potential Molecular Targets and In Vitro Activity of Analogs

Based on public domain data for analogous compounds, the pyridinylpiperazine class has been shown to interact with several key CNS receptors. The specific targets and the nature of the interaction (e.g., agonist, antagonist) are highly dependent on the substitution pattern on both the pyridine and piperazine rings.

Serotonin Receptors

Many pyridinylpiperazine derivatives exhibit affinity for various serotonin (5-HT) receptor subtypes. For instance, compounds like WAY-100635, a pyridinylpiperazine derivative, are well-characterized 5-HT1A receptor antagonists.[1] Functional activity at these receptors is often assessed by measuring changes in intracellular second messengers, such as cyclic adenosine monophosphate (cAMP).

Dopamine Receptors

Affinity for dopamine receptors, particularly the D2, D3, and D4 subtypes, is another common feature of this compound class.[2] A series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs have been shown to have high affinity for the D3 receptor.[2]

Adrenergic Receptors

Certain pyrimidinylpiperazine analogs, which are structurally similar to pyridinylpiperazines, are known antagonists of the α2-adrenergic receptor.[3]

Sigma Receptors

The position of the nitrogen atom in the pyridyl ring can significantly influence the affinity and selectivity for sigma (σ) receptors. Studies on a series of pyridylpiperazines have shown that (2-pyridyl)piperazines tend to favor σ2 receptors, while (3-pyridyl) and (4-pyridyl)piperazines show a preference for σ1 receptors.

Quantitative Data for Analogous Compounds

The following table summarizes representative binding affinities (Ki) for analogous pyridinylpiperazine and pyrimidinylpiperazine compounds to illustrate the typical potency and selectivity profile of this class.

Compound ClassTarget ReceptorKi (nM)Reference
Pyrimidinylpiperazineα2-Adrenergic7.3–40[3]
Pyrimidinylpiperazine5-HT1A414[3]
N-phenyl piperazine analogsDopamine D30.3 - 0.9[2]
N-phenyl piperazine analogsDopamine D240 - 53[2]
Piperazine derivatives5-HT77.2 - 17[4]
Piperidine/piperazine-based compoundsSigma13.2 - 8.9[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of a compound's in vitro mechanism of action. Below are generalized protocols for key experiments typically employed in the characterization of pyridinylpiperazine derivatives.

Radioligand Binding Assays

This technique is used to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells) or tissue homogenates rich in the target receptor (e.g., rat brain cortex) are used. The cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

  • Assay Components: The assay mixture includes the prepared membranes, a radiolabeled ligand (e.g., [3H]-WAY-100635 for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay)

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with the test compound at various concentrations. For antagonist activity determination, cells are subsequently stimulated with a known agonist.

  • cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, often based on principles like competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for characterizing a novel pyridinylpiperazine compound and a representative signaling pathway for a Gi/o-coupled receptor, a common target for this class of molecules.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_functional Functional Characterization cluster_selectivity Selectivity Profiling start This compound Synthesis & Purification binding Radioligand Binding Assays (e.g., 5-HT, DA, Adrenergic Receptors) start->binding Test Compound functional Functional Assays (e.g., cAMP, Calcium Flux) binding->functional Identified Hits selectivity Broad Receptor Panel Screening functional->selectivity Confirmed Actives gi_signaling_pathway cluster_membrane Cell Membrane GPCR Gi-coupled Receptor (e.g., 5-HT1A) G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Ligand Pyridinylpiperazine (Antagonist) Ligand->GPCR Binds & Blocks Agonist Agonist (e.g., Serotonin) Agonist->GPCR Binds & Activates G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

References

The Pyridinylpiperazine Core: A Technical Guide to its Discovery and Significance in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinylpiperazine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure in the design of a multitude of clinically significant therapeutic agents. Its unique stereoelectronic properties allow for versatile interactions with a range of biological targets, leading to the development of drugs spanning numerous therapeutic areas, most notably in central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the discovery and significance of pyridinylpiperazine compounds. It details their mechanisms of action through key signaling pathways, presents quantitative biological activity data for prominent derivatives, and furnishes comprehensive experimental protocols for their synthesis and evaluation. This document is intended to be a critical resource for professionals engaged in drug discovery and development, offering foundational knowledge and practical methodologies related to this vital chemical class.

Introduction: Discovery and Significance

The arylpiperazine moiety, particularly the pyridinylpiperazine core, emerged as a structure of significant interest in the mid-to-late 20th century. Early explorations into piperazine derivatives led to the discovery of compounds with potent antihistaminic and antiemetic properties. However, their profound impact on neuropharmacology truly began with the development of anxiolytics and antipsychotics.

A pivotal moment was the advent of the azapirones, such as Buspirone , approved in 1986.[1] Buspirone represented a new therapeutic class, an anxiolytic that acted not on the traditional benzodiazepine GABA-A receptor complex, but primarily as a partial agonist at the serotonin 5-HT₁ₐ receptor.[2] This discovery opened a new avenue for treating anxiety with a non-sedating agent that had a lower potential for dependence.[1] The success of buspirone and its structural analogues, including gepirone and ipsapirone , solidified the importance of the (pyrimidinyl)piperazine moiety as a key pharmacophore for 5-HT₁ₐ receptor modulation.[3][4]

The therapeutic reach of this scaffold expanded dramatically with the discovery of Aripiprazole by Otsuka Pharmaceutical in the late 1980s.[5] Developed out of a search for a novel antipsychotic with a better side-effect profile than existing agents, aripiprazole was the first in a new generation of "dopamine stabilizers."[5][6] Its unique mechanism as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, coupled with antagonism at 5-HT₂ₐ receptors, provided efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal symptoms and hyperprolactinemia.[5][7]

The significance of the pyridinylpiperazine core lies in its modularity and versatility. It typically consists of an aryl group (like pyridine or pyrimidine) connected to a piperazine ring, which is then linked via an alkyl chain to another cyclic or functional group. This "scaffold-linker-pharmacophore" design allows chemists to fine-tune the compound's affinity and efficacy for multiple targets simultaneously, leading to drugs with complex, polypharmacological profiles. Beyond CNS disorders, derivatives have been developed as antidepressants (Mirtazapine ), veterinary tranquilizers (Azaperone ), and even anticancer agents (Dasatinib ), highlighting the broad utility of this privileged structure in medicinal chemistry.[8][9][10]

Key Biological Targets and Signaling Pathways

Pyridinylpiperazine compounds exert their effects by modulating several key G-protein coupled receptors (GPCRs). Understanding these signaling cascades is fundamental to appreciating their mechanism of action.

Dopamine D₂ Receptor (D₂R) Pathway

The D₂ receptor is a primary target for antipsychotic agents. It is a Gαi-coupled receptor, meaning its activation leads to the inhibition of cellular activity.

  • Mechanism: Upon binding of an agonist (like dopamine), the D₂R activates its associated Gαi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action prevents the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability.[8][11]

  • Relevance: Classical antipsychotics are D₂R antagonists, blocking this pathway completely. Aripiprazole, a partial agonist, provides a stabilizing effect: in a hyperdopaminergic state (like psychosis), it competes with dopamine and lowers the overall signaling output; in a hypodopaminergic state, it provides a low level of stimulation.[7]

D2R_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, βγ) D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion Dopamine Dopamine (Agonist) Dopamine->D2R binds Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Decreased Neuronal Excitability PKA->Response leads to

Dopamine D₂ Receptor Signaling Pathway.
Serotonin 5-HT₁ₐ Receptor Pathway

The 5-HT₁ₐ receptor is a key target for anxiolytics and antidepressants. Like the D₂ receptor, it is coupled to the inhibitory Gαi protein.

  • Mechanism: Agonist or partial agonist binding to the 5-HT₁ₐ receptor activates the Gαi/o protein. This leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the dissociated Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[12][13] The opening of these channels allows K⁺ to flow out of the neuron, causing hyperpolarization and making the neuron less likely to fire an action potential.[12]

  • Relevance: This inhibitory action, particularly at presynaptic autoreceptors on serotonin neurons in the raphe nuclei, is a key mechanism for drugs like buspirone and tandospirone.[14][15] Initially, they reduce serotonin release, but chronic administration leads to receptor desensitization and a net increase in serotonergic tone.

Serotonin 5-HT₁ₐ Receptor Signaling Pathway.

Quantitative Biological Activity Data

The versatility of the pyridinylpiperazine scaffold is evident in the diverse receptor binding profiles of its derivatives. The following tables summarize the in vitro binding affinities (Ki, in nM) for several key compounds. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Profile of Aripiprazole

Receptor Ki (nM) Primary Action Reference(s)
Dopamine D₂ 0.34 Partial Agonist [7][16]
Dopamine D₃ 0.8 Partial Agonist [17]
Serotonin 5-HT₁ₐ 1.7 Partial Agonist [16][17]
Serotonin 5-HT₂ₐ 3.4 Antagonist [17][18]
Serotonin 5-HT₂ₑ 15 Antagonist [18]
Serotonin 5-HT₇ 39 Antagonist [7]
α₁-Adrenergic 57 Antagonist [17]

| Histamine H₁ | 61 | Antagonist |[17] |

Table 2: Receptor Binding Profiles of Azapirones (Anxiolytics)

Compound 5-HT₁ₐ (Ki, nM) D₂ (Ki, nM) α₂-Adrenergic (Ki, nM) Reference(s)
Buspirone 4 - 78 484 Metabolite 1-PP is potent antagonist [14][19]
Tandospirone 27 >10,000 >1,300 [5][15]
Gepirone 31.8 Minimal Affinity Metabolite 1-PP has Ki of 42 nM [3][20]

| Ipsapirone | 10 | - | - |[4][21] |

Table 3: Receptor Binding Profile of Mirtazapine (Antidepressant)

Receptor Ki (nM) Primary Action Reference(s)
Histamine H₁ ~1.6 Potent Antagonist [9][22]
Serotonin 5-HT₂ₐ ~4 Potent Antagonist [22]
Serotonin 5-HT₂꜀ ~11 Potent Antagonist [23]
α₂-Adrenergic ~20 Potent Antagonist [9][23]

| Serotonin 5-HT₃ | ~18 | Potent Antagonist |[9] |

Table 4: Activity of Pyridinylpiperazine Urease Inhibitors

Compound Target IC₅₀ (µM) Reference(s)
Compound 5b Jack Bean Urease 2.0 ± 0.73 [6]
Compound 7e Jack Bean Urease 2.24 ± 1.63 [6]
Precursor 3 Jack Bean Urease 3.90 ± 1.91 [6]

| Thiourea (Std.) | Jack Bean Urease | 23.2 ± 11.0 |[6] |

Detailed Experimental Protocols

The characterization of pyridinylpiperazine compounds relies on a suite of standardized pharmacological assays.

Protocol: Representative Synthesis of Aripiprazole

This protocol is based on established methods for the synthesis of aripiprazole.

  • Step 1: Alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

    • To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in dimethylformamide (DMF), add 1,4-dibromobutane (3.0 eq) and potassium carbonate (K₂CO₃, 1.0 eq).

    • Stir the reaction mixture at 60°C for 4 hours.

    • After cooling, dilute the mixture with water and extract the organic phase with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the resulting crude product from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[24]

  • Step 2: Condensation with 1-(2,3-dichlorophenyl)piperazine.

    • Dissolve the product from Step 1 (1.0 eq) and sodium iodide (2.0 eq) in acetonitrile and reflux for 30 minutes.

    • Cool the mixture to room temperature.

    • Add 1-(2,3-dichlorophenyl)piperazine (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture.

    • Reflux the mixture for an additional 4 hours.

    • Filter the resulting precipitate and discard.

    • Evaporate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water, and dry the organic layer.

    • Concentrate the solution and recrystallize the crude product from ethanol to yield aripiprazole as a white solid.[24]

Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

  • Materials:

    • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) stably expressing the human 5-HT₁ₐ receptor, or from rat hippocampal tissue.

    • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[20]

    • Non-specific Control: 10 µM Serotonin (5-HT).[20]

    • Apparatus: 96-well microplates, glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test pyridinylpiperazine compound in assay buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 0.5 nM) + assay buffer.[25]

      • Non-specific Binding: Membrane preparation + [³H]8-OH-DPAT + 10 µM 5-HT.

      • Test Compound: Membrane preparation + [³H]8-OH-DPAT + serial dilutions of the test compound.

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.[25]

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[20]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Microdialysis for Dopamine Release

This technique measures extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into a drug's in vivo pharmacodynamic effects.

  • Surgical Preparation:

    • Anesthetize a rat (e.g., with ketamine/xylazine) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting a specific brain region, such as the striatum or nucleus accumbens. Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

    • Administer the test pyridinylpiperazine compound (e.g., via subcutaneous injection) or a vehicle control.

    • Continue collecting dialysate samples for several hours to monitor the drug's effect over time.

  • Neurochemical Analysis:

    • Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[23]

    • Inject a fixed volume of each sample into the HPLC system.

    • Separate dopamine from other components using a reverse-phase C18 column.

    • Quantify the dopamine concentration by comparing the peak area from the sample to a standard curve generated with known dopamine concentrations.

  • Data Analysis:

    • Express the dopamine concentration in each post-administration sample as a percentage of the average baseline concentration for that animal.

    • Plot the percent baseline dopamine concentration versus time to visualize the pharmacodynamic effect of the drug.

Visualized Workflows and Relationships

General Drug Discovery Workflow

The development of a novel pyridinylpiperazine therapeutic follows a structured, multi-stage process from initial concept to clinical application.

Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development TargetID Target Identification (e.g., D2/5-HT1A) Library Library Synthesis (Pyridinylpiperazine analogs) TargetID->Library HTS High-Throughput Screening (Binding & Functional Assays) Library->HTS HitToLead Hit-to-Lead Optimization (SAR, ADME) HTS->HitToLead Hits LeadOpt Lead Optimization (Potency, Selectivity, PK/PD) HitToLead->LeadOpt Leads InVivo In Vivo Animal Models (Efficacy & Toxicology) LeadOpt->InVivo Candidate Phase1 Phase I (Safety, PK in Humans) InVivo->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval (FDA/EMA) Phase3->Approval

Drug Discovery Workflow for Pyridinylpiperazines.
Structure-Activity Relationship (SAR) Logic

The biological activity of pyridinylpiperazine compounds is highly dependent on the nature of the substituents at three key positions: the aryl head, the piperazine core, and the terminal tail group. This relationship dictates target affinity and functional activity.

SAR_Logic Core Pyridinylpiperazine Scaffold Aryl Aryl Head (e.g., Pyridine, Pyrimidine, Dichlorophenyl) Core->Aryl modified by Linker Alkyl Linker (Length & Flexibility) Core->Linker modified by Tail Terminal Group (e.g., Imide, Quinolone) Core->Tail modified by Affinity Receptor Affinity & Selectivity (e.g., D2 vs 5-HT1A) Aryl->Affinity dictates Linker->Affinity modulates Tail->Affinity dictates Activity Functional Activity (Agonist, Antagonist, Partial Agonist) Affinity->Activity determines

Key Structure-Activity Relationships.

Conclusion and Future Outlook

The pyridinylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. From the anxioselective action of buspirone to the dopamine-stabilizing profile of aripiprazole, these compounds have fundamentally reshaped the treatment of complex CNS disorders. The ability to modulate multiple key neuroreceptors with a single molecule offers a sophisticated approach to treating diseases with multifaceted pathophysiology.

Future research will likely focus on several key areas. First, the development of biased agonists—ligands that selectively activate either G-protein or β-arrestin signaling pathways at a given receptor—could lead to drugs with even greater specificity and fewer side effects. Second, expanding the application of the pyridinylpiperazine core beyond CNS targets, as seen with its emerging role in oncology and as enzyme inhibitors, represents a significant growth area. As our understanding of complex diseases deepens, the inherent versatility and proven track record of the pyridinylpiperazine scaffold ensure it will remain a high-value framework for medicinal chemists for the foreseeable future.

References

Spectroscopic Profile of 1-(5-Methyl-2-pyridinyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(5-Methyl-2-pyridinyl)piperazine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. The following tables present a summary of the key data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available---

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not publicly available-
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not publicly available--
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not publicly available--

Experimental Protocols

Standardized protocols are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of piperazine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy

A typical protocol for acquiring an IR spectrum is:

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or dissolved in a suitable solvent.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Analysis: Place the sample in the spectrometer and record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry

A general workflow for mass spectrometry analysis is:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel chemical entities. While specific experimental data for this compound is not widely published, the provided protocols and data templates offer a framework for its analysis.

An In-depth Technical Guide to the Solubility and Stability of 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(5-Methyl-2-pyridinyl)piperazine, a key intermediate in pharmaceutical development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines general principles of piperazine chemistry with data on structurally similar compounds to offer a predictive framework for its physicochemical properties. All presented data and protocols should be considered as a starting point for experimental verification.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperazine ring linked to a methyl-substituted pyridine moiety. The presence of the basic piperazine nitrogen atoms and the aromatic pyridine ring governs its physicochemical properties, including solubility and stability, which are critical parameters in drug development, formulation, and manufacturing. Understanding these properties is essential for ensuring product quality, safety, and efficacy.

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent, pH, and temperature. The piperazine moiety contributes to its aqueous solubility, particularly at acidic pH where the nitrogen atoms are protonated, while the pyridinyl group introduces some lipophilic character.

Qualitative Solubility

Based on the general solubility of piperazine and its derivatives, a qualitative solubility profile for this compound can be predicted. Piperazine itself is freely soluble in water and glycols, soluble in alcohols like methanol and ethanol, and sparingly soluble in non-polar solvents like ether and benzene.[1]

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Freely SolubleThe piperazine nitrogen atoms can form hydrogen bonds with protic solvents. Protonation in acidic aqueous solutions will further enhance solubility.
Polar Aprotic Acetonitrile, DMSO, DMFSolubleThe polarity of these solvents can accommodate the polar nature of the molecule.
Non-Polar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant dissolution in non-polar solvents.
Quantitative Solubility Data

Table 2: Representative Quantitative Solubility Data for Piperazine (as a proxy)

SolventTemperature (°C)Solubility ( g/100 mL)
Water20Freely Soluble (>10)
Ethanol (95%)25~50
Chloroform25Very Soluble (>100)
Diethyl Ether25Insoluble (<0.1)
Benzene25Slightly Soluble (0.1-1)
Heptane25Slightly Soluble (0.1-1)

Note: This data is for the parent compound piperazine and serves as an estimate. Experimental determination for this compound is essential.

Stability Profile

The stability of this compound is a critical quality attribute. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The primary degradation pathways for piperazine derivatives often involve hydrolysis and oxidation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[2]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, Heat (e.g., 60-80 °C)Cleavage of the piperazine ring or hydrolysis of substituents.
Basic Hydrolysis 0.1 M - 1 M NaOH, Heat (e.g., 60-80 °C)Similar to acidic hydrolysis, with potential for base-catalyzed reactions.
Oxidation 3-30% H₂O₂, Room Temperature or HeatOxidation of the piperazine nitrogen atoms to form N-oxides or ring-opened products.
Thermal Degradation Dry Heat (e.g., 105 °C)Decomposition of the molecule.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage or rearrangement.
Potential Degradation Pathways

Based on the chemistry of related piperazine compounds, several degradation pathways can be postulated for this compound.

G cluster_main This compound cluster_degradation Potential Degradation Pathways A This compound B N-Oxides A->B Oxidation C Ring-Opened Products A->C Hydrolysis D Pyridinone Derivatives A->D Hydrolysis/Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a pharmaceutical compound. These should be adapted and validated for this compound.

Solubility Determination (Shake-Flask Method)

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Filter the saturated solution (e.g., 0.45 µm filter) B->C D Dilute the filtrate C->D E Analyze by a validated HPLC-UV method D->E F Quantify against a standard curve E->F

Caption: Workflow for solubility determination.

Forced Degradation Study

G A Prepare solutions of this compound in stress media (acid, base, oxidant) B Expose solutions to stress conditions (heat, light) A->B C Withdraw samples at specified time points B->C D Neutralize/quench the reaction C->D E Analyze by a validated stability-indicating HPLC method D->E F Identify and quantify degradants (e.g., using LC-MS) E->F

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC-UV Method

A robust, stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Table 4: Starting Parameters for a Stability-Indicating HPLC-UV Method

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to elute the parent and degradants.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance (to be determined)
Injection Volume 10 µL

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on the known properties of piperazine and its derivatives. The information and protocols presented herein are intended to guide researchers and drug development professionals in designing and executing the necessary experiments to establish a comprehensive physicochemical profile for this compound. Experimental verification of solubility in various solvents and a thorough forced degradation study are critical next steps to ensure the development of a safe, effective, and stable pharmaceutical product.

References

Potential Therapeutic Targets of 1-(5-Methyl-2-pyridinyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methyl-2-pyridinyl)piperazine is a heterocyclic compound belonging to the pyridinylpiperazine class. While direct studies on this specific molecule are limited in publicly available literature, the pyridinylpiperazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide synthesizes information from structurally related analogs to elucidate the potential therapeutic targets of this compound, providing a framework for future research and drug development.

The core structure, a piperazine ring linked to a pyridine moiety, suggests potential interactions with various receptors and enzymes within the central nervous system (CNS) and periphery. Analysis of structure-activity relationships (SAR) of similar compounds indicates that the 5-methyl substitution on the pyridine ring is likely to modulate the potency and selectivity of the parent compound, 1-(2-pyridinyl)piperazine. This document outlines the probable primary and secondary therapeutic targets, detailed experimental protocols for their investigation, and the underlying signaling pathways.

Predicted Therapeutic Targets

Based on the pharmacology of analogous pyridinylpiperazine and 2-substituted pyridine derivatives, the following are predicted as high-priority therapeutic targets for this compound.

Primary Targets
  • α₂-Adrenergic Receptors: Derivatives of 1-(2-pyridinyl)piperazine are known to act as potent and selective α₂-adrenergic receptor antagonists.[1][2] This antagonism can lead to an increase in norepinephrine release, which is a key mechanism for antidepressant effects. The methyl group at the 5-position of the pyridine ring may influence the affinity and selectivity for α₂-receptor subtypes (α₂ₐ, α₂ₑ, α₂C).

  • Serotonin 5-HT₁ₐ Receptors: Many piperazine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT₁ₐ subtype.[3] Depending on the specific chemical structure, these compounds can act as agonists, partial agonists, or antagonists. Activity at 5-HT₁ₐ receptors is implicated in the treatment of anxiety and depression.

Secondary and Exploratory Targets
  • Histamine H₁ Receptors: Some 2-substituted pyridine derivatives have demonstrated significant antihistaminic activity.[4] This suggests that this compound could be investigated for its potential in treating allergic conditions.

  • Dopamine D₂ Receptors: While many pyridinylpiperazine derivatives show lower affinity for dopamine receptors compared to serotonin or adrenergic receptors, this interaction cannot be ruled out and may contribute to a broader antipsychotic or neurological profile.

  • Enzyme Inhibition (e.g., Urease): Recent studies have shown that some pyridinylpiperazine derivatives can act as enzyme inhibitors, such as urease inhibitors, which has implications for treating bacterial infections.[5]

  • Anticancer Pathways: Various piperazine-substituted compounds have shown antiproliferative activity against several cancer cell lines, suggesting potential for investigation in oncology.[6][7][8][9]

Signaling Pathways and Experimental Workflows

The interaction of this compound with its primary targets is expected to modulate key signaling pathways.

α₂-Adrenergic Receptor Antagonism Signaling

Antagonism of presynaptic α₂-adrenergic autoreceptors by this compound would block the negative feedback mechanism for norepinephrine (NE) release. This leads to increased synaptic concentrations of NE, which can then activate postsynaptic adrenergic receptors, contributing to antidepressant effects.

alpha2_antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ligand This compound receptor α₂-Adrenergic Receptor ligand->receptor Antagonizes ne_release Norepinephrine (NE) Release ligand->ne_release Increases feedback Negative Feedback on NE Release feedback->ne_release Inhibits ne Norepinephrine (NE) ne_release->ne post_receptor Postsynaptic Adrenergic Receptors ne->post_receptor Activates effect Neuronal Response (e.g., Antidepressant Effect) post_receptor->effect

Caption: Proposed signaling pathway for α₂-adrenergic receptor antagonism.

5-HT₁ₐ Receptor Modulation Workflow

The functional activity of this compound at the 5-HT₁ₐ receptor can be determined through a series of in vitro assays.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-(5-Methyl-2-pyridinyl)piperazine, a valuable building block in pharmaceutical research and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-methylpyridine and piperazine. This protocol includes a comprehensive list of materials, detailed experimental procedures, and methods for purification and characterization. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visualize the process.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The synthesis described herein utilizes a robust and scalable nucleophilic aromatic substitution reaction, a common strategy for the formation of arylpiperazine linkages.

Reaction Scheme

The overall reaction involves the displacement of a chlorine atom from the 2-position of the pyridine ring by one of the nitrogen atoms of piperazine.

Quantitative Data Summary

ParameterValue
Reactants
2-Chloro-5-methylpyridine1.0 eq
Piperazine4.0 eq
Solvent
Dimethyl Sulfoxide (DMSO)5 mL / mmol of 2-chloro-5-methylpyridine
Reaction Conditions
Temperature120 °C
Reaction Time12-24 hours
Product
Yield85-95%
Purity (by HPLC)>98%
Characterization
Molecular FormulaC₁₀H₁₅N₃
Molecular Weight177.25 g/mol
AppearanceOff-white to yellow solid

Experimental Protocol

Materials:

  • 2-Chloro-5-methylpyridine (98%)

  • Piperazine (anhydrous, 99%)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Beakers and Erlenmeyer flasks

  • Column for chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq) and anhydrous piperazine (4.0 eq).

  • Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous DMSO (5 mL per mmol of 2-chloro-5-methylpyridine).

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any acidic byproducts.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane to 10% methanol in dichloromethane. The product-containing fractions can be identified by TLC.

  • Isolation and Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to yellow solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants 1. Combine Reactants (2-chloro-5-methylpyridine & Piperazine) Solvent 2. Add Anhydrous DMSO Reactants->Solvent Under N₂ Heating 3. Heat to 120°C (12-24 hours) Solvent->Heating Stirring Extraction 4. Extraction with DCM Heating->Extraction Cool to RT Washing 5. Wash with NaHCO₃ & Brine Extraction->Washing Drying 6. Dry with Na₂SO₄ Washing->Drying Concentration 7. Concentrate Drying->Concentration Chromatography 8. Column Chromatography Concentration->Chromatography Product 9. This compound Chromatography->Product Evaporate solvent

Caption: Synthetic workflow for this compound.

High-Yield Synthesis of Substituted Pyridinylpiperazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted pyridinylpiperazines, a scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented herein focus on robust and efficient chemical transformations, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki Cross-Coupling reactions.

Introduction

Substituted pyridinylpiperazines are prevalent structural motifs in a wide array of biologically active compounds, including approved pharmaceuticals. Their synthesis is a key step in the development of new therapeutic agents. This document outlines high-yield synthetic strategies to access these valuable compounds, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific target molecules.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and direct method for the synthesis of pyridinylpiperazines, particularly when the pyridine ring is activated by electron-withdrawing groups. A common strategy involves the reaction of a chloropyridine bearing a nitro group with a piperazine derivative.

General Workflow for SNAr

The general workflow for the SNAr synthesis of substituted pyridinylpiperazines is depicted below.

sn_ar_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_pyridine Substituted Chloropyridine reaction_vessel Reaction (e.g., Reflux in Acetonitrile) start_pyridine->reaction_vessel start_piperazine Substituted Piperazine start_piperazine->reaction_vessel workup Aqueous Work-up & Extraction reaction_vessel->workup purification Column Chromatography workup->purification product Substituted Pyridinylpiperazine purification->product

SNAr Experimental Workflow
Application Note: Synthesis of 1-(3-nitropyridin-2-yl)piperazine

This protocol describes the synthesis of a key intermediate, 1-(3-nitropyridin-2-yl)piperazine, which can be further functionalized. The presence of the nitro group at the 3-position activates the 2-position for nucleophilic attack by piperazine.

Table 1: Quantitative Data for SNAr Synthesis of 1-(3-nitropyridin-2-yl)piperazine and Derivatives

EntryPyridine SubstratePiperazine SubstrateProductYield (%)Reference
12-chloro-3-nitropyridinePiperazine1-(3-nitropyridin-2-yl)piperazine65[1]
21-(3-nitropyridin-2-yl)piperazine2-chloro-N-(4-chlorophenyl)acetamide2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide50-70[1]
31-(3-nitropyridin-2-yl)piperazine2-chloro-N-(4-methoxyphenyl)acetamide2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide50-70[1]
Experimental Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine[1]
  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add an excess of piperazine (4.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-nitropyridin-2-yl)piperazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling less reactive aryl halides with piperazines and tolerates a wide range of functional groups.

General Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination.

buchwald_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification cluster_product Final Product aryl_halide Pyridinyl Halide (Br, Cl) reaction_vessel Inert Atmosphere (N2 or Ar) Heat aryl_halide->reaction_vessel piperazine Substituted Piperazine piperazine->reaction_vessel catalyst Pd Catalyst & Ligand catalyst->reaction_vessel base Base (e.g., NaOtBu) base->reaction_vessel workup Filtration & Extraction reaction_vessel->workup chromatography Column Chromatography workup->chromatography final_product Pyridinylpiperazine chromatography->final_product urease_inhibition cluster_enzyme Urease Enzyme cluster_substrates Substrates cluster_complexes Enzyme Complexes cluster_products Products Enzyme Urease (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Urea Urea (Natural Substrate) Urea->ES_Complex Inhibitor Pyridinylpiperazine (Inhibitor) Inhibitor->EI_Complex Products Ammonia + Carbon Dioxide ES_Complex->Products Hydrolysis EI_Complex->Enzyme Reversible Inhibition

References

Application Notes and Protocols for 1-(5-Methyl-2-pyridinyl)piperazine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methyl-2-pyridinyl)piperazine is a heterocyclic building block with significant potential in medicinal chemistry. As a member of the pyridinylpiperazine class, it incorporates two key pharmacophoric features: the pyridine ring, a common element in bioactive molecules, and the piperazine scaffold, known for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker.[1] The secondary amine of the piperazine ring provides a reactive handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific, publicly available data on the direct use of this compound in the synthesis of named drug candidates, including detailed protocols and quantitative biological data, is limited, its structural motifs are present in a variety of therapeutic agents. For instance, the broader class of pyridinylpiperazines is found in drugs targeting the central nervous system, such as antipsychotics and antidepressants.[2] This document provides generalized application notes and protocols for the utilization of this compound as a scaffold in the synthesis of potential therapeutic agents, based on established synthetic methodologies for related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes and for understanding the potential pharmacokinetic profile of its derivatives.

PropertyValueReference
CAS Number 104395-86-0
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Appearance Not specified (typically an oil or solid)
Boiling Point Not specified
Solubility Expected to be soluble in organic solvents like DCM, DMF, and alcohols.

General Synthetic Applications

The primary utility of this compound in drug synthesis lies in the reactivity of the secondary amine on the piperazine ring. This allows for its conjugation to a wide variety of molecular fragments through several common chemical transformations. A generalized scheme for these applications is depicted below.

G cluster_start Starting Material cluster_reactions Key Synthetic Reactions cluster_products Derivative Classes start This compound alkylation N-Alkylation start->alkylation R-X, Base acylation N-Acylation / Amide Coupling start->acylation R-COCl or R-COOH, Coupling Agent reductive_amination Reductive Amination start->reductive_amination R-CHO or R-COR', NaBH(OAc)₃ sulfonylation N-Sulfonylation start->sulfonylation R-SO₂Cl, Base alkyl_deriv N-Alkyl Derivatives alkylation->alkyl_deriv acyl_deriv N-Acyl Derivatives acylation->acyl_deriv reductive_deriv N-Substituted Alkyl Derivatives reductive_amination->reductive_deriv sulfonyl_deriv N-Sulfonyl Derivatives sulfonylation->sulfonyl_deriv

Caption: General synthetic pathways utilizing this compound.

Experimental Protocols (General Methodologies)

The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.

N-Alkylation

This protocol describes the reaction of this compound with an alkyl halide to form an N-alkyl derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • To this stirring mixture, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat (e.g., 60 °C) for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Acylation (Amide Coupling)

This protocol details the formation of an amide bond between this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a typical workflow for utilizing a building block like this compound in a drug discovery project.

G cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start This compound synthesis Parallel Synthesis of Derivatives start->synthesis screening High-Throughput Screening synthesis->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling adme->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo candidate Candidate Selection in_vivo->candidate

Caption: A conceptual workflow for drug discovery using a core scaffold.

Potential Biological Targets and Signaling Pathways

Potential Target Classes:

  • G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs containing the piperazine moiety target dopamine, serotonin, and adrenergic receptors.

  • Kinases: The piperazine scaffold can serve as a linker to position moieties that interact with the ATP-binding site of various kinases, which are critical targets in oncology and inflammation.

  • Ion Channels: Certain piperazine-containing compounds have been shown to modulate the activity of ion channels.

A generalized signaling pathway that could be modulated by a hypothetical kinase inhibitor derived from this building block is illustrated below.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) receptor->downstream inhibitor Pyridinylpiperazine Derivative inhibitor->receptor Inhibition response Cellular Response (Proliferation, Survival) downstream->response

Caption: Conceptual diagram of a kinase signaling pathway inhibited by a hypothetical derivative.

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel chemical entities with therapeutic potential. The synthetic protocols and conceptual workflows provided herein offer a foundation for researchers to incorporate this scaffold into their drug discovery programs. Further investigation is warranted to synthesize and evaluate libraries of derivatives to elucidate specific structure-activity relationships and identify promising lead compounds for various disease targets.

References

Application Notes and Protocols for 1-(5-Methyl-2-pyridinyl)piperazine in CNS Disorder Treatment Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Comprehensive searches of publicly available scientific literature did not yield specific experimental data for 1-(5-Methyl-2-pyridinyl)piperazine regarding its synthesis, receptor binding affinities, functional activity, or in vivo efficacy for CNS disorders. The following application notes and protocols are therefore based on established methodologies for similar pyridinylpiperazine derivatives and are intended to serve as a foundational guide for the investigation of this specific compound. All quantitative data presented are hypothetical and for illustrative purposes only.

Introduction

Pyridinylpiperazine derivatives represent a significant class of compounds in the development of therapeutics for central nervous system (CNS) disorders. Their structural motif is a key pharmacophore in numerous drugs targeting a variety of CNS receptors, including serotonergic, dopaminergic, and adrenergic systems. The strategic placement of substituents on both the pyridine and piperazine rings allows for the fine-tuning of receptor affinity and selectivity, offering the potential to develop novel treatments for conditions such as depression, anxiety, and psychosis with improved efficacy and reduced side-effect profiles. This document outlines potential applications and experimental protocols for the investigation of this compound as a candidate for CNS disorder treatment.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the pharmacology of structurally related pyridinylpiperazines, this compound is hypothesized to exert its effects through modulation of key CNS receptors, such as the serotonin 1A (5-HT₁ₐ) and sigma (σ₁) receptors. Activation of the 5-HT₁ₐ receptor is a well-established mechanism for anxiolytic and antidepressant effects, potentially through the downstream activation of brain-derived neurotrophic factor (BDNF) and protein kinase A (PKA) signaling cascades. The σ₁ receptor is implicated in neuronal survival and plasticity, making it an attractive target for neurodegenerative and psychiatric disorders.

Hypothesized Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound 5-HT1A_Receptor 5-HT₁ₐ Receptor This compound->5-HT1A_Receptor Sigma1_Receptor σ₁ Receptor This compound->Sigma1_Receptor AC Adenylyl Cyclase 5-HT1A_Receptor->AC Neuronal_Survival Neuronal Survival & Plasticity Sigma1_Receptor->Neuronal_Survival cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Expression CREB->BDNF BDNF->Neuronal_Survival Therapeutic_Effects Antidepressant & Anxiolytic Effects Neuronal_Survival->Therapeutic_Effects

Caption: Hypothesized signaling pathway for this compound.

Data Presentation

Table 1: Hypothetical Receptor Binding Profile of this compound

The following table illustrates a potential receptor binding profile. This data is purely illustrative and not based on experimental results.

ReceptorBinding Affinity (Kᵢ, nM)
Serotonin
5-HT₁ₐ5.2
5-HT₂ₐ150.8
5-HT₂𝒸275.3
Dopamine
D₂450.1
D₃890.5
Adrenergic
α₁620.4
α₂85.7
Sigma
σ₁15.3
σ₂250.9

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 1-arylpiperazines, which can be adapted for the target compound.

Materials:

  • 2-Chloro-5-methylpyridine

  • Piperazine (anhydrous)

  • Toluene (anhydrous)

  • Potassium carbonate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-chloro-5-methylpyridine (1.0 eq) in anhydrous toluene, add anhydrous piperazine (3.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to a target CNS receptor (e.g., 5-HT₁ₐ) using a radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., human recombinant 5-HT₁ₐ)

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

  • Non-specific binding control (e.g., 10 µM serotonin for 5-HT₁ₐ)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, cell membranes, and either the vehicle, the non-specific binding control, or a concentration of the test compound.

  • Initiate the binding reaction by adding the radioligand to each well.

  • Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Kᵢ value using non-linear regression analysis.

Protocol 3: In Vivo Forced Swim Test (FST) in Mice

The FST is a common behavioral assay to assess antidepressant-like activity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Positive control (e.g., fluoxetine, 20 mg/kg)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25 °C)

  • Video recording equipment and analysis software

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound (at various doses), vehicle, or the positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Gently place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the behavior of the mice during the session.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Analyze the data to compare the immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Experimental Workflow

Experimental Workflow for CNS Drug Discovery Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Compound_Synthesis->In_Vitro_Screening Functional_Assays Functional Assays (e.g., cAMP, Ca²⁺ flux) In_Vitro_Screening->Functional_Assays In_Vivo_PK In Vivo Pharmacokinetics (ADME) Functional_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Forced Swim Test) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Preclinical_Development Preclinical Development Tox_Studies->Preclinical_Development Lead_Optimization->Compound_Synthesis

Caption: General experimental workflow for CNS drug discovery.

Application Notes and Protocols for N-alkylation of 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1-(5-methyl-2-pyridinyl)piperazine, a common scaffold in medicinal chemistry. The protocols outlined below describe two primary methods: direct alkylation using alkyl halides and reductive amination. These methods offer versatile routes to synthesize a variety of N-substituted derivatives.

Introduction

This compound is a valuable building block in the synthesis of pharmacologically active compounds. Modification of the secondary amine on the piperazine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. The following protocols provide robust and reproducible methods for the N-alkylation of this substrate.

Reaction Scheme

workflow cluster_alkylation Direct Alkylation cluster_amination Reductive Amination A1 Mix Piperazine and Base in Solvent A2 Add Alkyl Halide A1->A2 A3 Heat and Stir A2->A3 A4 Monitor Reaction (TLC/LC-MS) A3->A4 A5 Work-up and Purification A4->A5 A6 Characterization A5->A6 B1 Mix Piperazine and Carbonyl B2 Add Reducing Agent B1->B2 B3 Stir at Room Temperature B2->B3 B4 Monitor Reaction (TLC/LC-MS) B3->B4 B5 Work-up and Purification B4->B5 B6 Characterization B5->B6

Application Note: High-Throughput Quantification of 1-(5-Methyl-2-pyridinyl)piperazine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(5-Methyl-2-pyridinyl)piperazine in human plasma. The described method is highly selective and suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol includes a straightforward protein precipitation procedure for sample preparation, ensuring high recovery and minimal matrix effects. The method was validated for linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a key chemical moiety in various pharmacologically active compounds. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding the pharmacokinetic and pharmacodynamic profiles of related drugs. This application note provides a detailed protocol for a high-throughput LC-MS/MS method designed for the routine analysis of this compound in human plasma, adapting methodologies from the analysis of similar piperazine derivatives.[1][2]

Experimental

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound (d8) as internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of this compound from human plasma.

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion

    • Internal Standard: [M+H]+ → fragment ion

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The method was validated according to standard bioanalytical method validation guidelines.

Data Presentation
Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its deuterated internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Protocol 2: Sample Analysis Workflow

This protocol outlines the entire process from receiving the biological sample to the final data analysis.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking Precipitation Protein Precipitation with Acetonitrile Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The following diagram illustrates the logical relationship between the key validation parameters.

G MethodValidation Bioanalytical Method Validation Selectivity Selectivity & Specificity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Sensitivity Sensitivity (LLOQ) MethodValidation->Sensitivity Stability Stability MethodValidation->Stability Recovery Extraction Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Linearity->Accuracy Linearity->Precision Precision->Accuracy Sensitivity->Linearity

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The simple sample preparation procedure and the high-throughput nature of the analysis make it well-suited for supporting a wide range of clinical and research studies. The validation data confirms that the method meets the stringent requirements for bioanalytical applications.

References

Purity Analysis of 1-(5-Methyl-2-pyridinyl)piperazine: Detailed HPLC and GC Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The following application notes provide detailed methodologies for the purity analysis of 1-(5-Methyl-2-pyridinyl)piperazine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and purity of this pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds like this compound.[1] Due to the weak UV absorption of the piperazine moiety, a derivatization step is often employed to enhance detection sensitivity.[1][2][3] This protocol outlines a reversed-phase HPLC method with UV detection following pre-column derivatization.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[1]

  • Analytical column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid, this compound reference standard, and a suitable derivatizing agent such as Dansyl Chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][4]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., Acetonitrile/Water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[4][5]

  • Sample Solution: Prepare the sample solution at a concentration of approximately 100 µg/mL in the diluent.

  • Derivatization: To a specific volume of each standard and sample solution, add the derivatizing agent and a buffer solution to maintain an alkaline pH. Heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes).[1] Cool and dilute with the mobile phase before injection.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: The wavelength will depend on the chromophore introduced by the derivatizing agent (e.g., 340 nm for NBD-Cl derivative).[2]

Data Presentation: HPLC

Table 1: System Suitability Parameters for HPLC Analysis

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for n=6 injections)

Table 2: Example Purity Analysis Data by HPLC

Sample IDRetention Time (min)Peak Area% Purity
Standard5.8125000099.9%
Sample 15.8124500099.6%
Impurity 14.230000.24%
Impurity 27.120000.16%

Note: Retention times and purity values are illustrative and will need to be determined experimentally.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Derivatization Reaction B->C D Inject into HPLC System C->D Inject Derivatized Solution E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G Chromatogram H Calculate % Purity G->H I I H->I Final Report GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Inject into GC System B->C Inject Solution D Separation in Capillary Column C->D E Flame Ionization Detection (FID) D->E F Integrate Peak Areas E->F Chromatogram G Calculate % Purity F->G H H G->H Final Report

References

Application Notes and Protocols: Synthesis and Evaluation of GPR119 Agonists Using 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of GPR119 agonists utilizing 1-(5-Methyl-2-pyridinyl)piperazine as a key building block. This document outlines a representative synthetic protocol, details essential in vitro and in vivo assays for characterizing agonist activity, and presents relevant data in a clear, structured format.

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Its activation on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). The use of this compound as a synthetic precursor offers a versatile scaffold for the development of novel and potent GPR119 agonists. This document serves as a practical guide for researchers engaged in the discovery and development of such therapeutic agents.

Synthetic Application of this compound

The primary synthetic route for incorporating the this compound moiety into a GPR119 agonist core structure is through a nucleophilic aromatic substitution reaction. This typically involves the reaction of this compound with a suitable chloro-substituted heterocyclic compound, such as a 2-chloropyrimidine derivative.

Representative Synthetic Protocol: Synthesis of a 2-((5-Methylpyridin-2-yl)piperazin-1-yl)pyrimidine-based GPR119 Agonist

This protocol describes the synthesis of a representative GPR119 agonist by coupling this compound with a 2-chloro-4-substituted-pyrimidine.

Materials:

  • This compound

  • 2-Chloro-4-aryl/heteroaryl-pyrimidine (or other suitable electrophile)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.1 equivalents) in DMF, add the 2-chloro-4-substituted-pyrimidine (1.0 equivalent) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired GPR119 agonist.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

GPR119 Signaling Pathway and Agonist Evaluation

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.

Experimental Workflow for GPR119 Agonist Characterization

GPR119_Agonist_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of GPR119 Agonist using This compound Purification Purification & Characterization Synthesis->Purification cAMP_Assay cAMP Accumulation Assay (HEK293-hGPR119 cells) Purification->cAMP_Assay Test Compound GLP1_Assay GLP-1 Secretion Assay (NCI-H716 cells) cAMP_Assay->GLP1_Assay Active Compounds oGTT Oral Glucose Tolerance Test (oGTT) in mice GLP1_Assay->oGTT Lead Compounds

Caption: Workflow for GPR119 agonist synthesis and evaluation.

Experimental Protocols for Agonist Evaluation

In Vitro cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate cAMP production in a cell line stably expressing the human GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Test compounds and a reference GPR119 agonist

  • cAMP detection kit (e.g., HTRF-based)

Procedure:

  • Seed HEK293-hGPR119 cells in a 96-well or 384-well plate and culture overnight.

  • On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Add assay buffer containing IBMX to inhibit cAMP degradation and pre-incubate for 30 minutes at 37°C.

  • Add serial dilutions of the test compounds and the reference agonist to the wells.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Calculate EC₅₀ values by fitting the data to a four-parameter logistic equation.

In Vitro GLP-1 Secretion Assay

This assay determines the effect of a GPR119 agonist on the secretion of GLP-1 from an enteroendocrine cell line.

Materials:

  • NCI-H716 cells (human enteroendocrine cell line)

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • DPP-4 inhibitor (to prevent GLP-1 degradation)

  • Test compounds and a reference GPR119 agonist

  • GLP-1 ELISA kit

Procedure:

  • Seed NCI-H716 cells in a 24-well or 96-well plate and culture until confluent.

  • Wash the cells with assay buffer and pre-incubate for 1-2 hours at 37°C to establish a basal secretion state.

  • Aspirate the pre-incubation buffer and add fresh assay buffer containing various concentrations of the test compounds, a vehicle control, and a positive control.

  • Incubate for 2 hours at 37°C.

  • Collect the supernatant and add a DPP-4 inhibitor.

  • Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit.

  • Express the data as fold-increase over the vehicle control.

In Vivo Oral Glucose Tolerance Test (oGTT)

This test evaluates the effect of a GPR119 agonist on glucose tolerance in an animal model.

Materials:

  • Male C57BL/6 mice (or a relevant diabetic mouse model)

  • Test compound formulated in a suitable vehicle

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

Procedure:

  • Fast the mice overnight (approximately 16 hours).

  • Administer the test compound or vehicle orally (p.o.).

  • After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution orally.

  • Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

  • Determine the percentage reduction in glucose AUC for the compound-treated group compared to the vehicle-treated group.

Data Presentation

The following tables present representative data for GPR119 agonists synthesized using a this compound scaffold.

Table 1: In Vitro Activity of Representative GPR119 Agonists
Compound IDGPR119 cAMP EC₅₀ (nM)Max Response (% of Reference Agonist)GLP-1 Secretion (Fold Increase over Vehicle)
Example-1 15953.5
Example-2 81024.2
Example-3 25883.1
Reference 101004.0
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (oGTT)
Compound IDDose (mg/kg, p.o.)Glucose AUC Reduction (%)
Example-2 325
Example-2 1045
Example-2 3060
Vehicle -0

GPR119 Signaling Pathway Diagram

GPR119_Signaling cluster_cellular_effects Cellular Effects Agonist GPR119 Agonist (e.g., Pyrimidine Derivative) GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Pancreatic_Beta_Cell Pancreatic β-Cell PKA->Pancreatic_Beta_Cell in Intestinal_L_Cell Intestinal L-Cell PKA->Intestinal_L_Cell in Insulin Insulin Secretion Pancreatic_Beta_Cell->Insulin GLP1 GLP-1 Secretion Intestinal_L_Cell->GLP1

Caption: GPR119 agonist signaling cascade.

Conclusion

The use of this compound provides a valuable and versatile starting point for the synthesis of novel GPR119 agonists. The protocols and data presented in these application notes offer a framework for the successful design, synthesis, and evaluation of such compounds, facilitating the development of new therapeutics for type 2 diabetes and other metabolic diseases.

Application Notes and Protocols for Radiolabeled 1-(5-Methyl-2-pyridinyl)piperazine in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the development of radiolabeled 1-(5-Methyl-2-pyridinyl)piperazine as a potential Positron Emission Tomography (PET) tracer. The protocols outlined below are based on established radiochemical techniques for analogous arylpiperazine structures and are intended to serve as a detailed guide for researchers in the field of molecular imaging and drug development.

Introduction

This compound is an arylpiperazine derivative. This class of compounds is known to interact with various central nervous system (CNS) targets, most notably serotonin receptors.[1][2] The development of a radiolabeled version of this molecule, for instance with Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), would enable in vivo quantification and visualization of its target engagement using PET. Such a tool is invaluable for understanding the pathophysiology of neurological and psychiatric disorders, as well as for accelerating the development of novel therapeutics.[1][2]

This document details the synthesis of the necessary precursors, the radiolabeling procedures for both [¹¹C] and [¹⁸F] analogues, and the subsequent in vitro and in vivo evaluation to characterize the resulting PET tracer.

Precursor Synthesis

The synthesis of a suitable precursor is the foundational step for radiolabeling. The choice of precursor depends on the desired radioisotope.

Des-methyl Precursor for [¹¹C]Labeling

For labeling with [¹¹C]methyl iodide or [¹¹C]methyl triflate, the N-des-methyl precursor, this compound, is required. This compound can be synthesized via several established methods for N-arylpiperazines, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution.[3]

Precursor for [¹⁸F]Labeling

For labeling with [¹⁸F]fluoride, a precursor with a suitable leaving group on the pyridine ring is necessary. A common strategy involves the synthesis of a nitro- or a trimethylammonium-substituted pyridine derivative, which facilitates nucleophilic aromatic substitution.[4]

Radiolabeling Protocols

The following are detailed protocols for the synthesis of radiolabeled this compound.

[¹¹C]this compound Synthesis

This protocol describes the N-methylation of the des-methyl precursor using [¹¹C]methyl triflate.

Protocol:

  • [¹¹C]Methyl Triflate Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[5] Convert the [¹¹C]CO₂ to [¹¹C]CH₄, which is then halogenated to [¹¹C]CH₃I.[5] Pass the [¹¹C]CH₃I through a heated silver triflate column to generate [¹¹C]methyl triflate.[5]

  • Radiolabeling Reaction:

    • In a sealed reaction vessel, dissolve 0.5-1.0 mg of the des-methyl precursor (this compound) in 300 µL of anhydrous DMF.

    • Add 1-2 µL of a suitable base (e.g., 2M NaOH or tetrabutylammonium hydroxide) to deprotonate the piperazine nitrogen.

    • Bubble the [¹¹C]methyl triflate through the solution at room temperature.

    • Heat the reaction mixture at 80-100°C for 5 minutes.[6]

  • Purification:

    • Quench the reaction with 0.5 mL of the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.

    • Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% triethylamine) to separate the radiolabeled product from unreacted precursor and byproducts.

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • Remove the HPLC solvent under a stream of nitrogen with gentle heating.

    • Reformulate the purified tracer in a sterile, injectable solution (e.g., 10% ethanol in saline).

    • Pass the final product through a 0.22 µm sterile filter into a sterile vial for injection.

[¹⁸F]Fluoro-1-(5-Methyl-2-pyridinyl)piperazine Synthesis

This protocol describes a potential nucleophilic aromatic substitution to produce an [¹⁸F]fluoro- derivative.

Protocol:

  • [¹⁸F]Fluoride Production and Activation: Produce [¹⁸F]fluoride in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. Azeotropically dry the [¹⁸F]F-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve 2-5 mg of the precursor (e.g., 1-(5-Methyl-6-nitro-2-pyridinyl)piperazine) in 500 µL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]F-K₂₂₂-K₂CO₃ complex.

    • Heat the reaction mixture at 120-150°C for 15-20 minutes.[4]

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.

    • Elute the cartridge with acetonitrile and proceed with semi-preparative HPLC purification as described for the [¹¹C] tracer.

  • Formulation:

    • Follow the formulation procedure as described for the [¹¹C] tracer.

Quality Control

  • Radiochemical Purity: Determined by analytical HPLC. A purity of >95% is typically required.

  • Molar Activity: Calculated from the total radioactivity and the mass of the product, determined by analytical HPLC with a standard curve. Molar activities greater than 37 GBq/µmol are generally desirable.[7]

  • Identity Confirmation: Co-elution of the radioactive product with a non-radioactive standard on analytical HPLC.

In Vitro Evaluation

Binding Affinity

In vitro binding assays are crucial to determine the affinity and selectivity of the new tracer for its target.

Protocol: Radioligand Binding Assay

  • Tissue/Cell Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., a specific serotonin receptor subtype) or homogenates from brain regions known to be rich in the target.

  • Assay:

    • Incubate the membranes/homogenates with increasing concentrations of the non-radiolabeled this compound in the presence of a known radioligand for the target receptor.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Autoradiography

Autoradiography on tissue sections can visualize the regional distribution of the tracer's binding sites.

Protocol:

  • Tissue Preparation: Prepare thin (e.g., 20 µm) cryosections of the brain or other target tissues.

  • Incubation: Incubate the tissue sections with a low nanomolar concentration of the radiolabeled this compound. For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a known competitor.

  • Washing and Drying: Wash the sections in buffer to remove unbound tracer and then dry them.

  • Imaging: Expose the dried sections to a phosphor imaging plate or autoradiographic film.

In Vivo Evaluation

PET Imaging in Non-Human Primates

PET studies in non-human primates are essential to evaluate the brain uptake and kinetics of the new tracer.

Protocol:

  • Animal Preparation: Anesthetize the animal and place it in the PET scanner.

  • Tracer Injection: Inject a bolus of the radiolabeled tracer (e.g., 150-200 MBq) intravenously.

  • Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes post-injection.

  • Blocking Study: To confirm target-specific binding, perform a second scan on a different day where the animal is pre-treated with a known antagonist for the target receptor before tracer injection.

  • Data Analysis:

    • Reconstruct the PET images and draw regions of interest (ROIs) on different brain areas.

    • Generate time-activity curves (TACs) for each ROI.

    • Use appropriate kinetic models to quantify receptor binding (e.g., distribution volume, binding potential).

Biodistribution in Rodents

Biodistribution studies in rodents provide quantitative data on the uptake of the tracer in various organs and tissues.

Protocol:

  • Tracer Injection: Inject a known amount of the radiolabeled tracer (e.g., 1-2 MBq) into the tail vein of a cohort of rodents.

  • Tissue Dissection: At various time points post-injection (e.g., 2, 15, 30, 60, 120 minutes), euthanize a subset of animals and dissect key organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).

  • Radioactivity Measurement: Weigh the dissected tissues and measure their radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Data Presentation

Table 1: Radiochemical Synthesis and Quality Control Parameters

Parameter[¹¹C]this compound[¹⁸F]Fluoro-1-(5-Methyl-2-pyridinyl)piperazine
Radiochemical Yield (decay-corrected) Typically 10-50%Typically 5-30%
Radiochemical Purity >95%>95%
Molar Activity (at end of synthesis) >37 GBq/µmol>70 GBq/µmol
Synthesis Time 25-35 minutes50-70 minutes

Table 2: In Vitro Binding Affinity

CompoundTarget ReceptorKᵢ (nM)
This compounde.g., 5-HT₁ₐ ReceptorTo be determined

Table 3: In Vivo Biodistribution in Rodents (%ID/g at 30 min post-injection)

Organ%ID/g (Mean ± SD)
Brain To be determined
Heart To be determined
Lungs To be determined
Liver To be determined
Kidneys To be determined
Muscle To be determined
Bone To be determined

Visualizations

Radiosynthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control Precursor This compound (Des-methyl Precursor) Reaction N-Alkylation Reaction Precursor->Reaction Cyclotron Cyclotron ([¹¹C]CO₂) MeOTf [¹¹C]Methyl Triflate Synthesis Cyclotron->MeOTf MeOTf->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation HPLC->Formulation QC Radiochemical Purity Molar Activity Formulation->QC Final_Product [¹¹C]this compound (Injectable PET Tracer) QC->Final_Product

Caption: Workflow for the synthesis of [¹¹C]this compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_effector Intracellular Signaling cluster_response Cellular Response Tracer [¹¹C]this compound Receptor 5-HT₁ₐ Receptor Tracer->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Response Neuronal Hyperpolarization Gene Transcription G_Protein->Response Direct Modulation (via K+ channels) cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CREB->Response Regulation

Caption: Putative signaling pathway for this compound via the 5-HT₁ₐ receptor.

Experimental_Design cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation start Radiolabeled Tracer [¹¹C]this compound Binding Binding Affinity Assays (Ki determination) start->Binding Autorad Autoradiography (Regional Distribution) start->Autorad Biodist Rodent Biodistribution (%ID/g) start->Biodist PET Non-Human Primate PET Imaging start->PET Conclusion Evaluation of Tracer Potential Binding->Conclusion Autorad->Conclusion Dosimetry Dosimetry Estimation Biodist->Dosimetry Kinetics Kinetic Modeling (Binding Potential) PET->Kinetics Kinetics->Conclusion Dosimetry->Conclusion

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of 1-(5-Methyl-2-pyridinyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive framework for evaluating the in vivo efficacy of novel 1-(5-Methyl-2-pyridinyl)piperazine derivatives. Piperazine derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including but not limited to, CNS disorders, infectious diseases, and metabolic conditions.[1][2] The experimental protocols outlined herein are designed to be adaptable based on the specific therapeutic indication and the pharmacological profile of the test compound.

The successful preclinical development of a novel therapeutic agent hinges on rigorous in vivo testing to establish efficacy, pharmacokinetic profiles, and safety.[3][4] This document details established murine models and protocols for assessing the in vivo potential of this compound derivatives.

Key In Vivo Experimental Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of a new chemical entity. Murine models are frequently utilized due to their genetic tractability, cost-effectiveness, and physiological similarities to humans.[5]

Central Nervous System (CNS) Activity:

  • Functional Observational Battery (FOB) / Irwin Test: A primary screen to assess the general neurobehavioral effects of a compound in rodents. It involves systematic observation of the animal's appearance, behavior, and physiological reflexes.[6] This can provide initial insights into potential CNS activity or neurotoxicity.

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common models to screen for potential antidepressant activity. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[7][8]

  • Passive Avoidance Test: This model is used to assess learning and memory, and is valuable for evaluating potential cognition-enhancing effects of a compound.[9]

  • Disease-Specific Models: For neurodegenerative diseases like Alzheimer's or Parkinson's, transgenic mouse models (e.g., APP/PS1 or 5XFAD for Alzheimer's) are often employed to evaluate the disease-modifying potential of a test compound.[10][11]

Antimicrobial Activity:

  • Murine Sepsis Model: This model is used to evaluate the efficacy of a compound in treating systemic bloodstream infections. Key endpoints include bacterial clearance from the blood and vital organs, and overall survival.[5]

  • Neutropenic Thigh Model: This model assesses the efficacy of a compound in a localized deep-tissue infection, particularly in an immunocompromised host. It allows for the quantitative determination of bacterial load in the infected tissue.[5]

Metabolic Disorders:

  • Streptozotocin-Induced Diabetic Mice: This model is used to evaluate the hypoglycemic activity of compounds for potential use in diabetes treatment.[12]

  • Diet-Induced Obesity (DIO) Mice: This model is used to assess a compound's effect on body weight, glucose tolerance, and other metabolic parameters in the context of obesity.[13]

Experimental Protocols

Prior to initiating efficacy studies, it is crucial to perform dose-range finding and maximum tolerated dose (MTD) studies to determine a safe and effective dose range.[3][11] Preliminary pharmacokinetic (PK) studies are also essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to inform the dosing regimen for efficacy studies.[3][14]

Protocol 1: General Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of a this compound derivative after a single administration.

Materials:

  • Test compound: this compound derivative

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Male or female C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for dosing

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Dosing:

    • Divide mice into two groups for intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the test compound (e.g., 5 mg/kg IV and 10 mg/kg PO).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

Pharmacokinetic ParameterIntravenous (IV) AdministrationOral (PO) Administration
Cmax (ng/mL) -Value
Tmax (h) -Value
AUC (0-t) (ngh/mL) ValueValue
AUC (0-inf) (ngh/mL) ValueValue
t½ (h) ValueValue
Clearance (CL) (L/h/kg) Value-
Volume of Distribution (Vd) (L/kg) Value-
Bioavailability (F%) -Calculated Value
Protocol 2: Forced Swim Test (FST) for Antidepressant Activity in Mice

Objective: To evaluate the potential antidepressant-like effects of a this compound derivative.

Materials:

  • Test compound and vehicle

  • Positive control (e.g., Fluoxetine)

  • Male C57BL/6 mice (8-10 weeks old)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice and randomly assign them to treatment groups (vehicle, positive control, and different doses of the test compound).

  • Dosing: Administer the assigned treatment via the desired route (e.g., intraperitoneal or oral) 60 minutes before the test.

  • Pre-swim Session (Day 1): Place each mouse individually into the swim cylinder for a 15-minute adaptation session.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.

  • Data Acquisition: Record the entire 6-minute session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM
Vehicle -Value
Positive Control (e.g., Fluoxetine) DoseValue
Test Compound Dose 1Value
Test Compound Dose 2Value
Test Compound Dose 3Value

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the in vivo efficacy evaluation of a novel this compound derivative.

G cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Efficacy Studies cluster_analysis Data Analysis & Interpretation A Compound Synthesis & Characterization B In Vitro Screening (Target Engagement, ADME) A->B C Dose-Range Finding & MTD Studies B->C D Pharmacokinetic (PK) Study C->D E Selection of Animal Model D->E F Efficacy Evaluation (Behavioral/Physiological Endpoints) E->F G Toxicology Assessment F->G H Statistical Analysis G->H I Interpretation of Results H->I J Go/No-Go Decision I->J

Caption: General workflow for in vivo efficacy testing.

Hypothetical Signaling Pathway

Many piperazine derivatives exert their effects through modulation of specific signaling pathways.[7] For instance, some derivatives have been shown to interact with serotonin receptors (e.g., 5-HT1A) or act as P-glycoprotein inhibitors.[7][15][16] The diagram below illustrates a hypothetical signaling pathway where a this compound derivative acts as a 5-HT1A receptor agonist, leading to downstream effects relevant to antidepressant activity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus receptor 5-HT1A Receptor ac Adenylate Cyclase receptor->ac Inhibition camp cAMP ac->camp Decreases pka PKA camp->pka Inhibits creb CREB pka->creb Phosphorylates bdnf BDNF creb->bdnf Activates gene Gene Transcription (Neuronal Survival & Plasticity) bdnf->gene Promotes compound 1-(5-Methyl-2-pyridinyl) piperazine derivative compound->receptor Agonist

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(5-Methyl-2-pyridinyl)piperazine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Low to no product yield in Nucleophilic Aromatic Substitution (SNAr) Insufficient activation of the pyridine ring: The methyl group at the 5-position is electron-donating, which can deactivate the ring towards nucleophilic attack.- Ensure the starting material is a 2-halopyridine (Cl, Br, F). 2-Fluoropyridines are often more reactive in SNAr. - If using a less reactive halide (Cl, Br), consider adding an electron-withdrawing group to the pyridine ring if the overall synthetic strategy allows.
Reaction temperature is too low: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.- Gradually increase the reaction temperature, for example, in 10-20 °C increments, while monitoring the reaction progress by TLC or LC-MS. - Consider using a high-boiling point solvent such as DMSO or NMP.
Low yield in Buchwald-Hartwig amination Catalyst poisoning: The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.[1]- Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos to shield the palladium center.[2] - Employ a higher catalyst loading (e.g., 2-5 mol %).
Suboptimal ligand, base, or solvent: The combination of these reagents is crucial for a successful reaction.[1]- Ligand Screening: Test a panel of ligands (e.g., XPhos, RuPhos, SPhos, BINAP). - Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is common, but if substrate decomposition is observed, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2] - Solvent Choice: Toluene and dioxane are standard solvents. Ensure they are anhydrous and degassed.[1]
Formation of significant amounts of 1,4-bis(5-methyl-2-pyridinyl)piperazine (di-substitution product) High concentration of the electrophile relative to piperazine: This increases the statistical probability of the mono-substituted product reacting again.- Use a large excess of piperazine (3-5 equivalents) to favor the reaction with the unsubstituted piperazine. - Add the 2-halo-5-methylpyridine slowly to the reaction mixture to maintain a low concentration.
Prolonged reaction time or high temperature: These conditions can favor the thermodynamically stable di-substituted product.- Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired mono-substituted product is maximized.
Difficulty in purifying the final product Presence of unreacted starting materials and byproducts: Excess piperazine and the di-substituted product are common impurities.- Acid-base extraction: Piperazine and the mono-substituted product are basic and can be extracted into an acidic aqueous solution. The di-substituted product may be less basic and remain in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the desired product. - Column chromatography: Silica gel chromatography is effective for separating the product from less polar impurities. A gradient elution of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine can be employed. - Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: SNAr or Buchwald-Hartwig amination?

A1: Both methods are viable. Nucleophilic Aromatic Substitution (SNAr) is often simpler and more cost-effective as it does not require a metal catalyst. However, it typically requires a more activated starting material (e.g., a 2-fluoro or 2-chloro-5-nitropyridine derivative). The Buchwald-Hartwig amination is a more general and often higher-yielding method, especially for less reactive 2-chloro or 2-bromopyridines, but requires careful optimization of the catalyst, ligand, and reaction conditions.[1][3]

Q2: How can I minimize the formation of the di-substituted piperazine byproduct?

A2: The most common strategies are to use a significant excess of piperazine (3-5 equivalents) relative to the 2-halo-5-methylpyridine and to add the pyridine substrate slowly to the reaction mixture. Alternatively, you can use a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.

Q3: What are the key parameters to optimize in a Buchwald-Hartwig reaction for this synthesis?

A3: The critical parameters to optimize are the choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), the phosphine ligand (e.g., XPhos, RuPhos), the base (e.g., NaOtBu, K₃PO₄), and the solvent (e.g., toluene, dioxane). The reaction temperature and time also play a significant role. A systematic screening of these variables is often necessary to achieve optimal results.[1][2]

Q4: My reaction appears to have stalled. What should I do?

A4: Stalling can be due to catalyst deactivation or reagent insolubility. First, ensure all reagents are pure and the solvent is anhydrous and degassed. If catalyst deactivation is suspected, you can try adding an additional portion of the catalyst and ligand. If insolubility is an issue, you might need to switch to a more polar solvent or increase the reaction temperature.[1]

Q5: How do I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Purity can be further assessed by HPLC or GC analysis.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 2-chloro-5-methylpyridine with an excess of piperazine.

Materials:

  • 2-Chloro-5-methylpyridine

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-chloro-5-methylpyridine (1.0 eq), piperazine (4.0 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a concentration of 0.5 M with respect to the 2-chloro-5-methylpyridine.

  • Equip the flask with a reflux condenser and heat the mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of 2-bromo-5-methylpyridine with piperazine.

Materials:

  • 2-Bromo-5-methylpyridine

  • Piperazine (anhydrous)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Schlenk flask or oven-dried vial with a septum

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Syrringes and needles

  • Celite®

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-bromo-5-methylpyridine (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), Xantphos (0.02 eq), and Pd₂(dba)₃ (0.01 eq) to a Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.2 M with respect to the 2-bromo-5-methylpyridine.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

Visualizations

experimental_workflow_snar cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 2-chloro-5-methylpyridine, piperazine, and K₂CO₃ in DMSO heat Heat to 120-140 °C start->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Workflow for the SNAr synthesis of this compound.

experimental_workflow_buchwald_hartwig cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 2-bromo-5-methylpyridine, piperazine, NaOtBu, Pd₂(dba)₃, and Xantphos add_solvent Add degassed Toluene start->add_solvent heat Heat to 100-110 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter through Celite monitor->filter concentrate Concentrate filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

troubleshooting_logic cluster_snar SNAr Troubleshooting cluster_bh Buchwald-Hartwig Troubleshooting start Low Yield? snar SNAr Method start->snar Yes bh Buchwald-Hartwig Method start->bh Yes snar_activation Check Pyridine Activation (use 2-F or EWG) snar->snar_activation snar_temp Increase Temperature snar->snar_temp bh_catalyst Catalyst Poisoning? (use bulky ligand) bh->bh_catalyst bh_conditions Optimize Ligand/Base/Solvent bh->bh_conditions purification Purification Issues? snar_activation->purification disub Di-substitution? snar_temp->disub bh_catalyst->purification bh_conditions->disub disub_yes Use excess piperazine Slow addition of electrophile disub->disub_yes Yes disub_yes->purification purification_yes Acid-Base Extraction Column Chromatography Crystallization purification->purification_yes Yes

Caption: A logical flow for troubleshooting common synthesis issues.

References

Improving the yield and purity of 1-(5-Methyl-2-pyridinyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(5-Methyl-2-pyridinyl)piperazine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Q2: Which starting materials are required for each route?

A2: For the SNAr route, the typical starting materials are 2-chloro-5-methylpyridine or 2-bromo-5-methylpyridine and piperazine. The Buchwald-Hartwig amination generally utilizes 2-bromo-5-methylpyridine and piperazine in the presence of a palladium catalyst and a phosphine ligand.

Q3: What are the most common side reactions that can lower the yield?

A3: In both syntheses, a common side product is the 1,4-bis(5-methylpyridin-2-yl)piperazine, where the piperazine reacts at both nitrogen atoms.[1] In Buchwald-Hartwig amination, hydrodehalogenation of the pyridine starting material can also occur, reducing the amount of desired product.[2]

Q4: How can I purify the final product?

A4: Common purification methods include column chromatography, crystallization, and purification via salt formation. Crystallization from a suitable solvent system can yield high-purity product. For challenging separations, column chromatography is effective.[1] Additionally, forming a salt of the product, such as the hydrochloride or acetate salt, can facilitate purification through precipitation.

Q5: What are the expected yields and purity for these methods?

A5: Yields and purity can vary significantly based on the reaction conditions and purification methods. Generally, optimized Buchwald-Hartwig aminations can offer higher yields compared to traditional SNAr reactions, especially for less reactive chloro-pyridines. Purity of >98% is achievable with proper purification techniques.

Troubleshooting Guides

Low Yield
Issue Potential Cause Troubleshooting Steps
Low conversion of starting material (SNAr) Insufficient reaction temperature or time.Increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time.
Low reactivity of the starting material (e.g., 2-chloropyridine).Consider using the more reactive 2-bromo-5-methylpyridine. Alternatively, switch to the Buchwald-Hartwig amination protocol.
Low conversion of starting material (Buchwald-Hartwig) Inactive catalyst.Ensure an inert atmosphere is maintained throughout the reaction. Use a pre-catalyst or activate the catalyst in situ. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[2]
Suboptimal base or solvent.The choice of base is critical. Strong, non-coordinating bases like NaOtBu or KOtBu are common. If starting materials are base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄.[2] Toluene and dioxane are common solvents; ensure all reagents are soluble.
Significant formation of 1,4-disubstituted byproduct Excess of the pyridine starting material relative to piperazine.Use a molar excess of piperazine (e.g., 2-4 equivalents) to favor the mono-substituted product.[1] This can be particularly effective in the SNAr reaction.
Formation of hydrodehalogenation byproduct (Buchwald-Hartwig) The reaction temperature may be too high, or the chosen ligand may promote this side reaction.Lower the reaction temperature. Screen different phosphine ligands, as some are less prone to promoting hydrodehalogenation.[2]
Impure Product
Issue Potential Cause Troubleshooting Steps
Presence of starting materials in the final product Incomplete reaction or inefficient purification.Optimize reaction conditions for full conversion. During workup, ensure efficient extraction and washing. For purification, optimize the column chromatography mobile phase or the recrystallization solvent system.
Persistent colored impurities Formation of colored byproducts.Treat the crude product solution with activated carbon before filtration and crystallization to adsorb colored impurities.
Product is an oil instead of a solid Presence of impurities depressing the melting point.Purify the crude product using column chromatography before attempting crystallization. Ensure the product is not solvated with residual solvent by drying under high vacuum.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Pyridine Substrate 2-Chloro-5-methylpyridine or 2-Bromo-5-methylpyridine2-Bromo-5-methylpyridine
Piperazine (equiv.) 2 - 41.2 - 1.5
Catalyst NonePd₂(dba)₃ or Pd(OAc)₂
Ligand NoneXantphos, BINAP, or other bulky phosphine ligands
Base Excess piperazine acts as a baseNaOtBu, KOtBu, or Cs₂CO₃
Solvent Toluene, Dioxane, or neat piperazineToluene or Dioxane
Temperature 100 - 150 °C80 - 110 °C
Typical Yield 60 - 80%75 - 95%
Typical Purity (after purification) > 98%> 98%

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 2-chloro-5-methylpyridine with an excess of piperazine.

Materials:

  • 2-Chloro-5-methylpyridine (1.0 equiv.)

  • Piperazine (4.0 equiv.)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-5-methylpyridine and piperazine.

  • Add toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove excess piperazine hydrochloride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed coupling of 2-bromo-5-methylpyridine and piperazine.

Materials:

  • 2-Bromo-5-methylpyridine (1.0 equiv.)

  • Piperazine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

  • Add 2-bromo-5-methylpyridine and piperazine to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination snar_start 2-Chloro-5-methylpyridine + Piperazine (excess) snar_reaction Reflux in Toluene (110-150 °C) snar_start->snar_reaction Heat snar_workup Aqueous Workup snar_reaction->snar_workup snar_purification Column Chromatography snar_workup->snar_purification snar_product This compound snar_purification->snar_product bh_start 2-Bromo-5-methylpyridine + Piperazine bh_catalysis Pd Catalyst, Ligand, Base in Toluene (80-110 °C) bh_start->bh_catalysis Heat bh_workup Aqueous Workup bh_catalysis->bh_workup bh_purification Column Chromatography bh_workup->bh_purification bh_product This compound bh_purification->bh_product

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Significant Side Products? start->side_products No increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time Yes check_catalyst Check Catalyst/Ligand/Base (Buchwald-Hartwig) incomplete_reaction->check_catalyst Yes adjust_ratio Adjust Reagent Ratio (Excess Piperazine for SNAr) side_products->adjust_ratio Yes optimize_conditions Optimize Conditions to Minimize Side Reactions side_products->optimize_conditions Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Side reactions and byproduct formation in pyridinylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinylpiperazine derivatives. The content is structured to address specific challenges related to side reactions and byproduct formation in the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridinylpiperazines?

The two most prevalent methods for synthesizing pyridinylpiperazines are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. SNAr is often employed when the pyridine ring is activated by electron-withdrawing groups, while the Buchwald-Hartwig reaction offers broader substrate scope, particularly for less reactive chloropyridines.

Q2: I am observing a significant amount of a di-substituted byproduct. What is it and how can I minimize it?

The di-substituted byproduct is likely 1,4-di(pyridin-2-yl)piperazine, where both nitrogen atoms of the piperazine ring have reacted with the chloropyridine.[1] This is a common byproduct in SNAr reactions. To minimize its formation, a common strategy is to use a significant excess of piperazine relative to the chloropyridine. This statistical approach favors the mono-substitution product.

Q3: My Buchwald-Hartwig reaction is producing a significant amount of pyridine instead of the desired product. What is this side reaction?

This side reaction is known as hydrodehalogenation, where the chloro-substituent on the pyridine ring is replaced by a hydrogen atom.[2] It is a common challenge in Buchwald-Hartwig aminations, especially with electron-rich or sterically hindered chloropyridines. This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination.[2]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Low yield and formation of 1,4-di(pyridin-2-yl)piperazine byproduct.

  • Question: My SNAr reaction of 2-chloropyridine with piperazine is giving a low yield of the desired 1-(pyridin-2-yl)piperazine and a significant amount of the 1,4-di(pyridin-2-yl)piperazine byproduct. How can I improve the selectivity for the mono-substituted product?

  • Answer:

    • Piperazine Stoichiometry: The most effective method to favor mono-substitution is to use a large excess of piperazine (typically 3-10 equivalents). This increases the statistical probability of a chloropyridine molecule reacting with an unreacted piperazine molecule.

    • Reaction Temperature and Time: SNAr reactions with unactivated chloropyridines can be sluggish and may require elevated temperatures. However, prolonged reaction times at high temperatures can also promote di-substitution. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time that maximizes the formation of the mono-substituted product while minimizing the di-substituted byproduct.

    • Solvent: Aprotic polar solvents like DMSO or DMF can facilitate the reaction, but in some cases, less polar solvents might reduce the rate of the second substitution.

Issue 2: Poor regioselectivity with di-chlorinated pyridines.

  • Question: I am trying to synthesize a mono-pyridinylpiperazine from 2,4-dichloropyridine, but I am getting a mixture of isomers. How can I control the regioselectivity?

  • Answer:

    • Electronic Effects: The chlorine at the 2-position of a pyridine ring is generally more activated towards nucleophilic attack than the one at the 4-position due to the electron-withdrawing nature of the ring nitrogen.[2]

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the inherent selectivity for the more reactive position.

    • Protecting Groups: In cases where selectivity is difficult to achieve, a strategy involving protecting groups on the piperazine nitrogen can be employed, followed by a second, different coupling reaction at the other position.

Buchwald-Hartwig Amination

Issue 1: Significant hydrodehalogenation of the chloropyridine starting material.

  • Question: My Buchwald-Hartwig amination is plagued by the formation of pyridine as a major byproduct. How can I suppress this hydrodehalogenation?

  • Answer:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway leading to hydrodehalogenation. Ligands such as SPhos, RuPhos, and other biarylphosphine ligands are designed for this purpose.[2]

    • Catalyst System: Using a pre-catalyst can sometimes provide more consistent results and lower levels of side reactions compared to generating the active catalyst in situ.

    • Anhydrous Conditions: The presence of water can contribute to hydrodehalogenation. Ensure that all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2]

    • Base Purity: Use a high-purity, anhydrous base. Sodium tert-butoxide (NaOtBu) is commonly used, but ensure it is free from moisture and sodium hydroxide.[2]

Data Presentation

Table 1: Effect of Piperazine Equivalents on Byproduct Formation in SNAr

EntryChloropyridine:Piperazine RatioYield of Mono-substituted Product (%)Yield of Di-substituted Byproduct (%)
11:1.24535
21:37015
31:585<5

Note: Data is representative and illustrates the general trend. Actual yields may vary based on specific substrates and reaction conditions.

Table 2: Influence of Ligand on Hydrodehalogenation in Buchwald-Hartwig Amination

EntryPalladium PrecursorLigandYield of Pyridinylpiperazine (%)Yield of Pyridine (Hydrodehalogenation) (%)
1Pd₂(dba)₃P(t-Bu)₃6525
2Pd₂(dba)₃SPhos888
3Pd₂(dba)₃RuPhos92<5

Note: Data is representative. Buchwald biarylphosphine ligands generally suppress hydrodehalogenation more effectively than simpler phosphine ligands.

Experimental Protocols

Protocol 1: Minimizing Di-substitution in SNAr Synthesis of 1-(pyridin-2-yl)piperazine

  • Reagents and Setup:

    • 2-Chloropyridine (1.0 eq)

    • Piperazine (5.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under a nitrogen atmosphere.

  • Procedure:

    • To the round-bottom flask, add piperazine and DMF. Stir until the piperazine is fully dissolved.

    • Add 2-chloropyridine to the solution.

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suppressing Hydrodehalogenation in Buchwald-Hartwig Synthesis of 1-(pyridin-2-yl)piperazine

  • Reagents and Setup:

    • 2-Chloropyridine (1.0 eq)

    • Piperazine (1.2 eq)

    • Pd₂(dba)₃ (0.01 eq)

    • RuPhos (0.02 eq)

    • Sodium tert-butoxide (1.4 eq)

    • Anhydrous, degassed toluene

    • Schlenk flask or glovebox for maintaining an inert atmosphere.

  • Procedure:

    • In a glovebox or under a stream of argon, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to the Schlenk flask.

    • Add the anhydrous, degassed toluene, followed by piperazine and then 2-chloropyridine.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Visualizations

SNAr_Byproduct_Formation 2-Chloropyridine 2-Chloropyridine Desired_Product 1-(Pyridin-2-yl)piperazine 2-Chloropyridine->Desired_Product + Piperazine Piperazine Piperazine Byproduct 1,4-Di(pyridin-2-yl)piperazine Desired_Product->Byproduct + 2-Chloropyridine (Side Reaction) Excess_Piperazine Excess Piperazine Excess_Piperazine->Desired_Product Favors Excess_Piperazine->Byproduct Inhibits

Caption: SNAr reaction pathway and the role of excess piperazine.

Buchwald_Hartwig_Side_Reaction cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle cluster_side_reaction Side Reaction Pathway Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (+ Chloropyridine) Pd(0)->Oxidative_Addition Amine_Coordination Amine Coordination (+ Piperazine) Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Amine_Coordination->Beta_Hydride_Elimination Reductive_Elimination->Pd(0) Regenerates Catalyst Desired_Product Pyridinylpiperazine Reductive_Elimination->Desired_Product Hydrodehalogenation_Product Pyridine Beta_Hydride_Elimination->Hydrodehalogenation_Product Bulky_Ligands Bulky, Electron-Rich Ligands (e.g., SPhos) Bulky_Ligands->Reductive_Elimination Accelerates Bulky_Ligands->Beta_Hydride_Elimination Suppresses Troubleshooting_Flowchart Start Low Yield or Impure Product Identify_Byproduct Identify Major Byproduct (GC-MS, LC-MS, NMR) Start->Identify_Byproduct Di_Substitution Di-substituted Piperazine? Identify_Byproduct->Di_Substitution Hydrodehalogenation Hydrodehalogenation? Identify_Byproduct->Hydrodehalogenation Di_Substitution->Hydrodehalogenation No Increase_Piperazine Increase Piperazine Excess (3-10 eq) Di_Substitution->Increase_Piperazine Yes Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Hydrodehalogenation->Optimize_Ligand Yes End Improved Yield and Purity Increase_Piperazine->End Check_Conditions Ensure Anhydrous Conditions Optimize_Ligand->Check_Conditions Check_Conditions->End

References

Technical Support Center: Optimization of Reaction Conditions for Coupling 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions involving 1-(5-Methyl-2-pyridinyl)piperazine. The guidance focuses on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone method for forming the crucial C-N bond between this piperazine derivative and various aryl (pseudo)halides.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for coupling this compound with aryl halides?

The most prevalent and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds between amines and aryl halides or pseudohalides (like triflates).[1] The reaction requires a palladium source, a phosphine ligand, a base, and an anhydrous solvent, all under an inert atmosphere.[2][3]

Q2: What are the essential components of the Buchwald-Hartwig reaction for this coupling?

A successful reaction depends on the careful selection of five key components:

  • Palladium Precatalyst: The source of the active Pd(0) catalyst. Modern, air-stable precatalysts are often used to ensure efficient generation of the active catalytic species.[4][5]

  • Ligand: Typically a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[6][7]

  • Base: A non-nucleophilic base is crucial for deprotonating the piperazine nitrogen and participating in the catalytic cycle.[2][8]

  • Aryl (Pseudo)halide: The electrophilic partner in the coupling. The reactivity order is generally I > Br > OTf > Cl.[2]

  • Anhydrous, Deoxygenated Solvent: The reaction medium, which must be free of water and oxygen to prevent catalyst deactivation.[9][10]

Q3: How do I select the appropriate phosphine ligand?

Ligand selection is critical and often substrate-dependent.[6] For coupling this compound, bulky and electron-rich biaryl phosphine ligands are excellent starting points as they promote the necessary oxidative addition and reductive elimination steps. There is no universal ligand, so screening a panel is often the most effective optimization strategy.[7][11]

Table 1: Common Ligands for Buchwald-Hartwig Amination

Ligand TypeExamplesTypical Use Cases
Biaryl Phosphines XPhos, BrettPhosGeneral-purpose, highly active for a broad range of aryl chlorides and bromides.[7][12]
Bidentate Phosphines BINAP, Xantphos, DPEphosOften effective in specific applications; can sometimes reduce side reactions.[7][12][13]
Dialkyl Phosphines cataCXium® AUseful for certain challenging substrates.

Q4: Which base is most suitable for the reaction?

The choice of base depends on the reactivity of the aryl halide and the sensitivity of functional groups on your substrates.[2]

  • Strong Bases (e.g., NaOtBu, LHMDS): Often used for less reactive aryl chlorides. However, they can promote side reactions or decomposition of sensitive substrates.[2][6]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): A good starting point for more reactive aryl bromides and iodides. They are generally milder and have better functional group tolerance.[8][12]

Q5: Why is it critical to maintain an inert and anhydrous environment?

The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, effectively stopping the reaction.[5] Similarly, water can interfere with the catalytic cycle and lead to the formation of undesired side products, such as the hydroxylation of the aryl halide.[6][9] Therefore, using degassed solvents and rigorous inert atmosphere techniques (e.g., a nitrogen or argon atmosphere via Schlenk line or glovebox) is mandatory for success.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem: Low or No Conversion of Starting Materials

Q: My reaction shows little to no product formation after the expected reaction time. What are the most common causes and how can I fix it?

A: This is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Table 2: Troubleshooting Low or No Conversion

Potential CauseRecommended SolutionKey Considerations
1. Inactive Catalyst Use an air-stable Pd(II) precatalyst (e.g., a G3 or G4 precatalyst) to ensure reliable activation to Pd(0).[14] If using a Pd(II) salt like Pd(OAc)₂, ensure proper in-situ reduction.Oxygen is the primary culprit for catalyst deactivation. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere.[5]
2. Inappropriate Ligand/Base Combination Screen a panel of ligands and bases. For unreactive aryl chlorides, switch to a stronger base (NaOtBu) and a more active ligand (e.g., XPhos).[6]The optimal ligand and base are interdependent and substrate-specific. What works for one aryl halide may not work for another.[11]
3. Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Most Buchwald-Hartwig aminations require heating between 80-110 °C.[2][6]Monitor for substrate or product decomposition at higher temperatures.
4. Impure Reagents Use high-purity reagents. Purify the piperazine starting material if necessary. Ensure the base is anhydrous and stored properly.[14]Trace impurities in amines are a known cause of reaction failure.[14]
5. Poor Reagent Solubility If reagents are not fully dissolved, consider switching to a solvent with better solubilizing properties (e.g., dioxane, THF, or t-butanol).[8][10]Solvent choice can significantly impact reaction rate and catalyst stability.[6]

Problem: Significant Side Product Formation

Q: My reaction is proceeding, but I'm observing major side products. How can I improve selectivity?

A: Side reactions typically arise from competing reaction pathways. Adjusting the reaction components can favor the desired C-N bond formation.

Table 3: Minimizing Common Side Products

Side ProductPotential CauseRecommended Solution
1. Hydrodehalogenation (Aryl halide is reduced)This often occurs when the catalytic cycle is disrupted, especially in the presence of water or if the catalyst deactivates.[6]Ensure strictly anhydrous conditions.[9] Try a different ligand that promotes faster reductive elimination.
2. Aryl Halide Homocoupling (Biaryl formation)The C-C coupling pathway is competing with the desired C-N coupling. This is more common with highly reactive aryl halides like iodides.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[9] Use a ligand known to favor C-N bond formation.
3. Double Arylation of Piperazine If coupling with a dihalide, or if the product is reactive under the conditions.Use a stoichiometric excess of the piperazine (e.g., 1.5 to 2.0 equivalents) to statistically disfavor the second coupling.

Visual Guides and Protocols

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the typical experimental workflow for troubleshooting and the fundamental catalytic cycle governing the reaction.

TroubleshootingWorkflow start Low or No Yield? check_inert Is Atmosphere Inert? start->check_inert Yes check_reagents Are Reagents Pure & Anhydrous? check_inert->check_reagents Yes inert_sol Degas Solvents & Use Schlenk Technique check_inert->inert_sol No screen_ligand Screen Ligands (e.g., XPhos, BrettPhos) check_reagents->screen_ligand Yes reagent_sol Purify Reagents & Use Fresh/Dry Base check_reagents->reagent_sol No screen_base Screen Bases (e.g., K₃PO₄, NaOtBu) screen_ligand->screen_base increase_temp Increase Temperature (80-110 °C) screen_base->increase_temp change_solvent Change Solvent (Toluene, Dioxane, THF) increase_temp->change_solvent end_success Reaction Optimized change_solvent->end_success inert_sol->start reagent_sol->start

Caption: A decision tree for troubleshooting common issues.

CatalyticCycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition LigEx L-Pd(II)(Ar)(NR'₂H)⁺X⁻ OxAdd->LigEx Ligand Exchange RedElim L-Pd(II)(Ar)(NR'₂) LigEx->RedElim Deprotonation (Base) BaseH Base-H⁺X⁻ LigEx->BaseH RedElim->Pd0 Reductive Elimination Product Ar-NR'₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine R'₂NH (Piperazine) Amine->LigEx Base Base Base->LigEx

Caption: The catalytic cycle for Buchwald-Hartwig amination.

General Experimental Protocol

The following is a general starting protocol for the coupling of this compound with an aryl bromide. This should be used as a baseline for further optimization.

Reagents & Equipment:

  • Oven-dried Schlenk flask or screw-cap vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium precatalyst, ligand, and base.

  • Inert Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir for 2-3 minutes. Then, add the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Quench by adding water and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Crystallization of 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the crystallization of 1-(5-Methyl-2-pyridinyl)piperazine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Crystallization Troubleshooting Guide

Issue 1: The compound fails to crystallize from the solution.

  • Question: I have prepared a solution of this compound, but no crystals are forming upon cooling. What should I do?

  • Answer: Failure to crystallize is often due to the solution not being sufficiently supersaturated.[1][2] Here are several steps you can take to induce crystallization:

    • Increase Concentration: If the solution is clear, it may be too dilute.[3] Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.[2][3]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2][3][4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a previous batch of crystalline product, add a single, small crystal (a seed crystal) to the solution.[2][4] This will provide a template for further crystal growth.

    • Reduce Temperature: If crystals still do not form at room temperature, try further cooling the solution in an ice bath or refrigerator.[2] A slower, controlled cooling process is often more effective.[4]

    • Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes slightly cloudy, then allow it to stand.

Issue 2: The compound "oils out" instead of crystallizing.

  • Question: When I cool my solution, a liquid or oily substance separates instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid because the temperature of the solution is above the melting point of the solid form.[3] This is often a problem because impurities tend to dissolve in the oil, leading to poor purification.[3] To address this:

    • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly.[4] This gives the molecules more time to arrange themselves into a crystal lattice.

    • Use a More Dilute Solution: Oiling out can be caused by a solution that is too concentrated. Add a small amount of additional solvent to the heated solution before cooling.[3]

    • Change the Solvent: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Issue 3: The resulting crystals are very small or appear as a fine powder.

  • Question: My crystallization produced very fine, powder-like crystals. How can I obtain larger crystals?

  • Answer: The formation of small crystals is typically due to rapid nucleation compared to the rate of crystal growth.[4] To encourage the growth of larger crystals:

    • Slow Down the Cooling Process: Rapid cooling often leads to the formation of many small crystals.[4] Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator for further gradual cooling.[4]

    • Reduce Supersaturation: A highly supersaturated solution can lead to rapid nucleation. Start with a slightly more dilute solution to slow down the crystallization process.[4]

    • Use a Solvent System that Promotes Slower Growth: Experiment with different solvents or solvent mixtures to find conditions that favor slower, more controlled crystal growth.

Issue 4: The crystallization yield is low.

  • Question: After filtration, I have a very low yield of my crystalline product. What could be the cause?

  • Answer: A low yield can result from several factors:

    • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor.[3] If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling it again.[3]

    • Premature Filtration: Ensure that the crystallization process is complete before filtering. Allow sufficient time for the crystals to form and grow.

    • Washing with an Inappropriate Solvent: When washing the filtered crystals, use a cold solvent in which your compound has low solubility to avoid re-dissolving the product.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for crystallizing this compound?

  • Q2: How do impurities affect the crystallization of this compound?

    • A2: Impurities can significantly hinder crystallization by disrupting the formation of the crystal lattice.[4] If you are having trouble with crystallization, it may be necessary to further purify your compound using techniques like column chromatography before attempting to crystallize it again. The basic nature of the pyridine ring can sometimes cause tailing on silica gel, which may be mitigated by adding a small amount of a base like triethylamine to the eluent.

  • Q3: Can polymorphism be an issue for this compound?

    • A3: Yes, polymorphism, where a compound can exist in multiple crystalline forms, is a possibility. Different polymorphs can have different physical properties. The cooling rate and the choice of solvent can influence which polymorphic form is obtained. For example, with similar compounds, rapid cooling can lead to one form, while slower cooling or stirring a suspension can lead to a more thermodynamically stable form.

Solubility and Solvent Data

Since quantitative solubility data for this compound is not available, the following table provides qualitative solubility information for the parent compound, piperazine, to serve as a general guide for solvent selection.

SolventSolubility of PiperazinePotential Suitability for Crystallization
WaterHighly soluble[4][5]Good solvent for creating a saturated solution, potentially in a mixture with a less polar solvent.
EthanolSoluble[5]A good candidate for single-solvent or mixed-solvent crystallization.
MethanolSoluble[5]Similar to ethanol, a good candidate for crystallization.
Diethyl EtherPoorly soluble[4]Could be used as an anti-solvent.
AcetoneSoluble (for some salts)[7]May be a suitable solvent, particularly for salt forms.
AcetonitrileLower solubility compared to water and ethanol for similar compoundsCould be a good solvent for crystallization if the compound is sparingly soluble at room temperature.

Experimental Protocols

General Protocol for Crystallization of this compound

This is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or an ethanol/water mixture are good starting points.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to your crude this compound. Heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[3] Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Crystallization of this compound start Start with crude product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No check_yield Check yield and purity crystals_form->check_yield Yes failure Crystallization Failed oiling_out->failure No oiled Oiling Out oiling_out->oiled Yes success Successful Crystallization check_yield->success no_crystals No Crystals evaporate Evaporate some solvent no_crystals->evaporate scratch Scratch flask / Add seed crystal no_crystals->scratch cool_further Cool further (ice bath) no_crystals->cool_further change_solvent Try a different solvent no_crystals->change_solvent evaporate->cool scratch->cool cool_further->cool change_solvent->dissolve reheat_dilute Reheat and add more solvent oiled->reheat_dilute cool_slower Cool even slower reheat_dilute->cool_slower cool_slower->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Enhancing the Stability of 1-(5-Methyl-2-pyridinyl)piperazine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to ensure the long-term stability of 1-(5-Methyl-2-pyridinyl)piperazine. The following sections offer a comprehensive overview of potential stability issues, preventative measures, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am storing this compound as a solid. What are the optimal conditions to prevent degradation?

A1: For long-term storage of solid this compound, it is crucial to control environmental factors. The compound should be stored in a cool, dry, and dark place.[1] Tightly sealed containers are recommended to protect against moisture and atmospheric oxygen, which can lead to hydrolytic and oxidative degradation, respectively.[1] For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation.

Q2: My solution of this compound has changed color. What could be the cause and how can I prevent this?

A2: A color change in a solution of this compound often indicates degradation, which can be caused by several factors:

  • Oxidation: Exposure to air can lead to the formation of colored degradation products. To mitigate this, use degassed solvents and consider blanketing the solution with an inert gas.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.[2] Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • pH Instability: The stability of piperazine derivatives can be pH-dependent.[3] Extreme pH values can catalyze hydrolysis. It is advisable to buffer the solution to a pH where the compound exhibits maximum stability, which should be determined experimentally.

Q3: I am observing inconsistent results in my experiments using a stock solution of this compound. Could this be a stability issue?

A3: Yes, inconsistent experimental results are a common indicator of compound degradation. To ensure the reliability of your findings, it is recommended to:

  • Use freshly prepared solutions whenever possible.

  • If storage is necessary, store solutions at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles. [4]

  • Perform periodic purity checks of your stock solution using a stability-indicating analytical method, such as HPLC-UV.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, you will need to perform forced degradation studies to generate these products.[2] The general steps include:

  • Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to induce degradation.

  • Using HPLC with a photodiode array (PDA) detector to analyze the stressed samples.

  • Optimizing the chromatographic conditions (e.g., mobile phase, column, gradient) to achieve baseline separation of the parent compound and all degradation peaks.

  • Validating the method for specificity, linearity, accuracy, and precision.

Data Presentation: Forced Degradation Study Outcomes

The following table summarizes illustrative quantitative data from forced degradation studies on piperazine derivatives. The actual degradation of this compound may vary and should be determined experimentally. The goal of a forced degradation study is typically to achieve 5-20% degradation to allow for the detection and identification of degradation products.[2]

Stress ConditionReagent/ConditionDurationTemperatureIllustrative % DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Piperazine ring opening, hydrolysis of pyridinyl moiety
Base Hydrolysis 0.1 M NaOH24 hours60°C10%Piperazine ring opening
Oxidation 3% H₂O₂24 hoursRoom Temp20%N-oxides, hydroxylated derivatives[5]
Thermal Degradation Solid State48 hours105°C8%Dealkylation, ring cleavage
Photodegradation UV light (254 nm)48 hoursRoom Temp12%Photoproducts from pyridinyl ring rearrangement

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to serve as a basis for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples and dilute with the mobile phase.

  • Thermal Degradation: Place the solid compound in a petri dish and expose it to dry heat at 105°C in an oven for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) in a photostability chamber for 48 hours.[6][7] A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound (a PDA detector is useful for this).

  • Injection Volume: 10 µL

Procedure:

  • Inject a solution of the unstressed compound to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Optimize the chromatographic conditions to achieve a resolution of >1.5 between the parent peak and all degradation product peaks.

Visualizations

The following diagrams illustrate a potential degradation pathway and a general workflow for stability testing of this compound.

cluster_0 Potential Degradation Pathways Parent This compound N_Oxide N-Oxide Parent->N_Oxide Oxidation Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Oxidation Ring_Opened Piperazine Ring-Opened Product Parent->Ring_Opened Hydrolysis cluster_1 Experimental Workflow for Stability Testing Start Start: Obtain Compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (Specificity, Linearity, Accuracy) Method_Development->Method_Validation Long_Term_Stability Long-Term and Accelerated Stability Studies Method_Validation->Long_Term_Stability Data_Analysis Data Analysis and Shelf-Life Determination Long_Term_Stability->Data_Analysis End End: Establish Storage Conditions Data_Analysis->End

References

Addressing poor solubility of 1-(5-Methyl-2-pyridinyl)piperazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor aqueous solubility with 1-(5-Methyl-2-pyridinyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A: The solubility of a compound is dictated by its molecular structure. This compound possesses a piperazine ring and a pyridine ring, both of which contain basic nitrogen atoms. In neutral water (pH ≈ 7), these nitrogen atoms are largely un-ionized (not protonated). The molecule as a whole is relatively non-polar, making it difficult to dissolve in polar solvents like water. For a molecule to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the compound's crystal lattice together.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A: Absolutely. If the concentration of your compound in the assay medium exceeds its kinetic solubility limit, it can precipitate out of solution. This leads to an unknown and lower-than-expected concentration of the dissolved, active compound, causing unreliable and poorly reproducible assay results. It is crucial to first determine the compound's solubility in your specific assay buffer.

Troubleshooting Guide

Initial Steps to Improve Solubility

The most direct approach to improving the solubility of a basic compound like this compound is to decrease the pH of the aqueous solution.[1]

  • Mechanism of pH Adjustment: By adding an acid (e.g., HCl), you increase the concentration of hydrogen ions (H+) in the solution. These protons will be accepted by the basic nitrogen atoms on the piperazine and pyridine rings, forming a positively charged cation. This ionized form of the molecule is significantly more polar and, therefore, more soluble in water.

  • Salt Formation: Converting the free base into a salt is a common and effective method to increase the aqueous solubility of basic compounds like piperazine derivatives.[1]

dot Troubleshooting Workflow for Solubility Issues graph TD subgraph Legend direction LR A[Start] --" "--> B(Process); B --" "--> C{Decision}; C --" "--> D[Solution]; end

/dot Caption: Troubleshooting workflow for inconsistent assay results.

G

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A: This is a common problem known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but not in the final aqueous buffer, especially if the buffer's pH is neutral or basic.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to use a lower final concentration of the compound that is below its solubility limit in the assay buffer.

  • Acidify the Aqueous Buffer: Before adding the compound stock, lower the pH of your dilution buffer. This will pre-condition the environment to favor the soluble, protonated form of the compound.

  • Change Dilution Method: Instead of adding the DMSO stock directly to the final volume of buffer, try adding the stock to a smaller volume of buffer first, ensuring it stays in solution, and then dilute further. Alternatively, add the buffer to the DMSO stock dropwise while vortexing.

Q4: What are co-solvents, and how can they help?

A: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[2] They work by reducing the polarity of the water, making the overall solvent system more favorable for dissolving non-polar molecules.[3]

Common Co-solvents in Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Important Consideration: Co-solvents can be toxic to cells or interfere with assay components at high concentrations. It is critical to run a vehicle control (assay buffer + co-solvent) to ensure the co-solvent itself is not affecting the experimental results. Typically, final concentrations of DMSO are kept below 0.5%.[1]

G

Q5: When should I consider more advanced formulation strategies?

A: If pH adjustment and co-solvents are insufficient or incompatible with your experimental system, you may need to explore advanced formulation techniques. These are often used in later-stage drug development but can be adapted for research purposes.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming an "inclusion complex" that is readily soluble in water.[4][5]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier or matrix at a solid state.[6] When introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.[7]

Quantitative Data Summary

The following tables present representative data on how different formulation strategies can impact the aqueous solubility of a typical pyridinylpiperazine compound.

Table 1: Effect of pH on Aqueous Solubility

pH of SolutionForm of CompoundPredicted Aqueous Solubility (mg/mL)Fold Increase (vs. pH 7.4)
7.4Un-ionized (Free Base)~ 0.051x
6.0Partially Ionized~ 1.530x
5.0Mostly Ionized> 10> 200x
2.0Fully Ionized (Salt)> 50> 1000x

Table 2: Effect of Co-solvents on Aqueous Solubility at Neutral pH

Co-solvent System (in Water)Predicted Aqueous Solubility (mg/mL)Fold Increase (vs. Water)
Water only~ 0.051x
5% Ethanol~ 0.24x
5% Propylene Glycol~ 0.612x
5% PEG 400~ 1.020x

Experimental Protocols

Protocol 1: Determining pH-Dependent Solubility

Objective: To determine the approximate solubility of this compound at various pH levels.

Materials:

  • This compound

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • 0.01 M HCl, pH 2.0

  • Vials, magnetic stirrer, pH meter, analytical balance

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare buffers at the desired pH values (e.g., 7.4, 5.0, 2.0).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Stir the mixtures vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved solid to settle for at least 1 hour.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Express the solubility in mg/mL or µg/mL.

Protocol 2: Preparation Using the Co-Solvent Method

Objective: To prepare a stock solution of the compound using a co-solvent for dilution into an aqueous medium.

Materials:

  • This compound

  • DMSO (or other suitable co-solvent like PEG 400)

  • Target aqueous buffer (e.g., cell culture medium)

  • Vortex mixer

Methodology:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved. Gentle warming may be required.

  • Perform Serial Dilutions: If necessary, perform intermediate dilutions in 100% DMSO to reach a working stock concentration.

  • Final Dilution: Add a small volume of the DMSO stock solution to your pre-warmed aqueous buffer while vortexing or stirring vigorously. The final concentration of the co-solvent should be kept to a minimum, typically below 0.5% v/v, to avoid artifacts in biological assays.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, the final concentration is too high for that co-solvent percentage and must be lowered.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of the compound with a cyclodextrin to enhance aqueous solubility.[8]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water and Ethanol (1:1 mixture)

  • Vacuum oven

Methodology:

  • Molar Ratio Calculation: Determine the amounts of the compound and HP-β-CD required for a 1:1 molar ratio.

  • Wetting the Carrier: Place the HP-β-CD into a mortar. Add a small amount of the water/ethanol mixture dropwise to form a paste.

  • Incorporation of Drug: Add the compound to the paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should remain a consistent, slightly damp paste.

  • Drying: Spread the resulting solid mass in a thin layer on a glass dish and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Solubility Testing: Test the solubility of the resulting powder in water using Protocol 1 and compare it to the uncomplexed drug.

References

Purification techniques for removing impurities from 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(5-Methyl-2-pyridinyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound, typically via the reaction of 2-chloro-5-methylpyridine with piperazine, can lead to several impurities:

  • Unreacted Starting Materials: Residual 2-chloro-5-methylpyridine and piperazine are common impurities.

  • Di-substituted Piperazine: A significant byproduct can be 1,4-bis(5-methyl-2-pyridinyl)piperazine, formed by the reaction of the product with another molecule of 2-chloro-5-methylpyridine.

  • Other Related Substances: Depending on the purity of the starting materials, other pyridine or piperazine-related impurities may be present.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification techniques for this compound are:

  • Recrystallization: Effective for removing small amounts of impurities.

  • Column Chromatography: Ideal for separating the desired product from starting materials and byproducts, especially when dealing with complex mixtures.

  • Acid-Base Extraction/Salt Formation: Useful for separating the basic product from non-basic impurities.

  • Distillation: Given its high boiling point (347 °C at 760 mmHg), vacuum distillation can be a viable option for purification on a larger scale.

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable as the pyridine ring is UV-active.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then cool again.
The chosen solvent is not appropriate.Experiment with different solvent systems. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
Product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurities are inhibiting crystallization.Attempt a preliminary purification by another method, such as a quick filtration through a silica plug, before recrystallization.
Low recovery of purified product. The product is too soluble in the cold solvent.Cool the solution for a longer period or in a colder bath (e.g., dry ice/acetone).
Too much solvent was used for washing the crystals.Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities. Inappropriate mobile phase polarity.Optimize the mobile phase by testing different solvent ratios with Thin Layer Chromatography (TLC) first. For basic compounds like this, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can improve peak shape and resolution.
Column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles.
Product is streaking or tailing on the column. The compound is interacting too strongly with the silica gel due to its basic nature.Add a small amount of a base (e.g., triethylamine or ammonium hydroxide) to the mobile phase to neutralize the acidic sites on the silica gel.
The sample was overloaded on the column.Use a larger column or reduce the amount of sample loaded.
Product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).

Experimental Protocols

Recrystallization Protocol
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures like ethanol/water or heptane/ethyl acetate) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the product.

Column Chromatography Protocol
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for this compound is a mixture of dichloromethane and methanol (e.g., 98:2 to 90:10), with the addition of 0.5% ammonium hydroxide or triethylamine to prevent peak tailing. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water)90%98.5%75%Effective for removing minor, less polar impurities.
Column Chromatography (DCM/MeOH/NH4OH)85%>99%80%Excellent for separating starting materials and di-substituted byproduct.
Acetate Salt Formation & Recrystallization88%99.2%70%Good for isolating the basic product from neutral impurities. Requires an additional step to liberate the free base.

Visualization

experimental_workflow General Purification Workflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve filter Filter to remove insoluble impurities dissolve->filter purify Purification Step filter->purify recrystallize Recrystallization purify->recrystallize Option 1 column Column Chromatography purify->column Option 2 salt Salt Formation purify->salt Option 3 isolate Isolate Pure Product (Filtration) recrystallize->isolate column->isolate salt->isolate dry Dry under vacuum isolate->dry analyze Analyze Purity (HPLC) dry->analyze pure_product Pure this compound analyze->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity after Initial Purification check_impurities Identify Impurities by TLC/HPLC-MS start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm disubstituted Di-substituted Byproduct Present? check_impurities->disubstituted other_impurities Other Impurities? check_impurities->other_impurities optimize_column Optimize Column Chromatography (Gradient elution, different solvent system) unreacted_sm->optimize_column Yes disubstituted->optimize_column Yes recrystallize Perform Recrystallization (Different solvent system) other_impurities->recrystallize Yes, minor acid_base Perform Acid-Base Extraction other_impurities->acid_base Yes, non-basic repeat_purification Repeat Purification or Combine Methods optimize_column->repeat_purification recrystallize->repeat_purification acid_base->repeat_purification

Caption: Decision-making workflow for troubleshooting low purity issues.

Technical Support Center: Scaling Up the Synthesis of 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 1-(5-Methyl-2-pyridinyl)piperazine for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Synthesis & Reaction Optimization

Question 1: My reaction yield is low. What are the common causes and how can I improve it?

Answer: Low yields can stem from several factors depending on your chosen synthetic route. The two primary methods for synthesizing N-arylpiperazines are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.[1]

  • For Buchwald-Hartwig Amination:

    • Catalyst/Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical. For coupling with an electron-rich heterocycle like 5-methylpyridine, sterically hindered and electron-rich phosphine ligands are often necessary.[2]

    • Base Selection: The strength of the base can significantly impact the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) leads to decomposition, consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]

    • Solvent: The solvent affects the solubility of reagents and the stability of the catalyst. Toluene, dioxane, and THF are common choices. For solubility challenges, a more polar solvent like t-butanol may be beneficial.[2][3]

    • Reaction Temperature & Time: Suboptimal temperature can result in an incomplete reaction or decomposition of starting materials or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.[3]

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Leaving Group: The reactivity of the 2-halopyridine starting material is crucial. The typical reactivity order for the leaving group (halide) in SNAr is F > Cl > Br > I.[4] Using 2-fluoro-5-methylpyridine may improve yields if you are starting with the chloro or bromo analogue.

    • Reaction Temperature: SNAr reactions with less activated pyridines often require elevated temperatures to proceed at a reasonable rate.[5]

    • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used to facilitate SNAr reactions.

Question 2: I am observing a significant amount of the 1,4-disubstituted piperazine byproduct. How can I improve selectivity for the mono-substituted product?

Answer: The formation of a disubstituted byproduct is a common issue because the second nitrogen atom of the mono-substituted product remains nucleophilic.[3] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) shifts the statistical probability, favoring the reaction of the pyridine electrophile with the more abundant, unsubstituted piperazine.[3]

  • Slow Addition of Electrophile: Adding the 2-halo-5-methylpyridine to the reaction mixture slowly, especially at reduced temperatures, can help control the reaction rate and minimize the formation of the disubstituted product.[3]

  • Protecting Group Strategy: For maximum control, especially during scale-up, using a mono-protected piperazine like N-Boc-piperazine is the most reliable method. The Boc (tert-butyloxycarbonyl) group can be removed in a subsequent step under acidic conditions.[3]

Purification & Analysis

Question 3: How can I effectively purify the this compound product, which is basic and potentially water-soluble?

Answer: The basicity of the product can make purification by standard silica gel chromatography challenging.

  • Column Chromatography: To prevent product tailing on acidic silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent system.[3]

  • Acid-Base Extraction: This is a powerful technique for separating the basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The desired product will move into the aqueous layer as its protonated salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) to a pH > 10, and the free-base product is back-extracted into an organic solvent.[3]

  • Crystallization: If the final product is a solid, crystallization can be an excellent method for purification on a large scale. This can be performed on the free base or by forming a specific salt (e.g., dihydrochloride).

Question 4: What analytical methods are suitable for characterizing the final product and assessing its purity for preclinical studies?

Answer: A combination of chromatographic and spectroscopic methods should be used to confirm the identity and purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for confirming the molecular weight and identifying volatile impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of the final compound. A validated method can quantify the product and any related substances.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.

  • Infrared Spectroscopy (IR): IR can be used to identify the presence of key functional groups.

Comparative Data & Summary Tables

Table 1: Comparison of Primary Synthetic Routes

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Chloro- or 2-Bromo-5-methylpyridine, Piperazine2-Fluoro- or 2-Chloro-5-methylpyridine, Piperazine
Key Reagents Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, K₃PO₄)Base (e.g., K₂CO₃), optional phase-transfer catalyst
Typical Solvents Toluene, Dioxane, THFDMSO, DMF, or neat piperazine
Reaction Temperature 80 - 120 °C100 - 160 °C
Pros Broader substrate scope (works well with less reactive chlorides/bromides), generally high yields.[5][8]Transition-metal-free, potentially lower cost, simpler workup.[1]
Cons Requires expensive and air-sensitive catalysts/ligands, potential for heavy metal contamination requiring careful purification.[1]Often requires more reactive (and expensive) fluoro-pyridines or harsh reaction conditions (high temperatures).[1]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield (Buchwald-Hartwig) Suboptimal catalyst, ligand, or base combination.Screen different palladium sources, phosphine ligands, and bases (e.g., switch from NaOtBu to K₃PO₄).[2]
Low Yield (SNAr) Poor leaving group or insufficient temperature.Use 2-fluoro-5-methylpyridine as the starting material; ensure reaction temperature is sufficiently high.
Disubstitution Byproduct High reactivity of mono-substituted product.Use a 5-10 fold excess of piperazine or utilize mono-Boc-piperazine followed by deprotection.[3]
Product Tailing on Silica Gel Basic nature of the product.Add 0.1-1% triethylamine to the chromatography eluent.[3]
Catalyst Decomposition Presence of oxygen or moisture.Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Visualizations: Workflows and Logic Diagrams

Synthesis_Pathways cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Process SM1 2-Halo-5-methylpyridine SNAr Nucleophilic Aromatic Substitution (SNAr) SM1->SNAr BHA Buchwald-Hartwig Amination SM1->BHA SM2 Piperazine SM2->SNAr SM2->BHA Crude Crude Product Mixture SNAr->Crude High Temp BHA->Crude Pd Catalyst, Ligand, Base Purification Purification (Chromatography / Extraction) Crude->Purification Final This compound Purification->Final Experimental_Workflow A 1. Reagent Preparation & Inert Atmosphere Setup B 2. Reaction Assembly & Heating A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Reaction Quench & Workup C->D E 5. Extraction & Solvent Removal D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Product Characterization (NMR, MS, HPLC) F->G Troubleshooting_Tree Start Low Yield or Impure Product Q1 Is starting material consumed? (Check TLC/LCMS) Start->Q1 A1_Yes Significant byproduct formation observed? Q1->A1_Yes Yes A1_No Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Quality Q1->A1_No No Q2_Di Major byproduct is 1,4-disubstituted piperazine? A1_Yes->Q2_Di A2_Di_Yes Increase Piperazine Equivalents (5-10x) OR Use Mono-Boc-Piperazine Q2_Di->A2_Di_Yes Yes A2_Di_No Identify byproduct by MS. Likely decomposition. Q2_Di->A2_Di_No No Decomp Consider milder conditions: - Lower Temperature - Weaker Base (for B-H) - Ensure Inert Atmosphere A2_Di_No->Decomp

References

Validation & Comparative

A Comparative Analysis of 1-(5-Methyl-2-pyridinyl)piperazine and Other Piperazine Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS). This guide provides a comparative analysis of the pyridinylpiperazine derivative, 1-(5-Methyl-2-pyridinyl)piperazine, with established piperazine-containing drugs: Vortioxetine, Aripiprazole, and Fluphenazine. Due to the limited publicly available in-vitro binding data for this compound, this analysis incorporates data from structurally similar pyridinyl and pyrimidinyl piperazine analogs to provide a contextual pharmacological profile.

Comparative Pharmacological Data

The following table summarizes the in-vitro receptor binding affinities (Ki in nM) of the comparator drugs and representative analogs of this compound. A lower Ki value indicates a higher binding affinity.

Receptor Subtype1-(2-Pyridinyl)piperazine analog¹1-(2-Pyrimidinyl)piperazine²Vortioxetine³[1][2]Aripiprazole⁴[3][4]Fluphenazine⁵[5][6][7]
Dopamine Receptors
D₁->10,000>1000Low Affinity2.3
D₂->10,000>10000.340.4
D₃->10,000-High Affinity1.4
D₄->10,000-Moderate Affinity7.1
D₅---Low Affinity25
Serotonin Receptors
5-HT₁A-414 (partial agonist)15 (agonist)High Affinity-
5-HT₁B--33 (partial agonist)--
5-HT₁D--54 (antagonist)--
5-HT₂A---High Affinity2.5
5-HT₂B---High Affinity-
5-HT₂C---Moderate Affinity-
5-HT₃--3.7 (antagonist)--
5-HT₆----5.0
5-HT₇--19 (antagonist)High Affinity3.9
Other Targets
SERT--1.6--
NET--113--
α₂-adrenergic7.3-40 (antagonist)----

¹Data for 1-(3-Fluoro-2-pyridinyl)piperazine, a potent and selective α2-adrenoceptor antagonist[8]. ²Data for 1-(2-Pyrimidinyl)piperazine, a metabolite of several anxiolytic drugs[3]. ³Vortioxetine is a serotonin modulator and stimulator[1][2]. ⁴Aripiprazole is a D₂ partial agonist and 5-HT₁A partial agonist[3][4]. ⁵Fluphenazine is a typical antipsychotic of the phenothiazine class[9].

Experimental Protocols

Synthesis of a Pyridinylpiperazine Derivative

A general synthesis for a pyridinylpiperazine derivative, such as 1-(3-nitropyridin-2-yl)piperazine, involves the reaction of a halo-substituted pyridine with piperazine. This reaction is a nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile (solvent)

Procedure:

  • A mixture of 2-chloro-3-nitropyridine and an excess of piperazine is refluxed in acetonitrile for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The product is purified by column chromatography on silica gel.

This synthesis can be adapted for this compound by using 2-chloro-5-methylpyridine as the starting material.

In-Vitro Receptor Binding Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D₂ or Serotonin 5-HT₁A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁A receptors)

  • Unlabeled test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Non-specific binding control (a high concentration of a known ligand for the receptor)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled ligand).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Microsomal Stability Assay Protocol

This assay determines the metabolic stability of a compound in liver microsomes, providing an indication of its hepatic clearance.

Materials:

  • Liver microsomes (e.g., human, rat)

  • Test compound

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (quenching solution)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in-vitro half-life (t₁/₂) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined.

Signaling Pathways and Experimental Workflows

G cluster_D2 Dopamine D₂ Receptor Antagonism Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits (Gi/o) cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA inhibits CellularResponse_D2 Altered Neuronal Excitability PKA->CellularResponse_D2 modulates Antagonist Fluphenazine / Aripiprazole (Antagonist Component) Antagonist->D2R blocks

Caption: Dopamine D₂ Receptor Antagonism Signaling Pathway.

G cluster_5HT1A Serotonin 5-HT₁A Receptor Agonism Serotonin Serotonin HT1A_R 5-HT₁A Receptor Serotonin->HT1A_R binds AC_HT1A Adenylyl Cyclase HT1A_R->AC_HT1A inhibits (Gi/o) cAMP_HT1A ↓ cAMP AC_HT1A->cAMP_HT1A PKA_HT1A Protein Kinase A cAMP_HT1A->PKA_HT1A inhibits CellularResponse_HT1A Altered Neuronal Excitability PKA_HT1A->CellularResponse_HT1A modulates Agonist Vortioxetine / Aripiprazole (Agonist Component) Agonist->HT1A_R activates G cluster_workflow Receptor Binding Assay Workflow Start Start Prepare Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare Incubate Incubate Prepare->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC₅₀ & Ki Calculation) Count->Analyze End End Analyze->End

References

Validation of 1-(5-Methyl-2-pyridinyl)piperazine's biological activity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

As researchers delve into the pharmacological potential of novel compounds, a thorough validation of their biological activity in relevant animal models is paramount. This guide provides a comparative overview of the potential biological activity of 1-(5-Methyl-2-pyridinyl)piperazine , a pyridinylpiperazine derivative. Due to a lack of specific in vivo data for this exact compound, this guide focuses on the well-documented activities of its close structural analogs, 1-(2-pyridinyl)piperazine and 1-(3-Fluoro-2-pyridinyl)piperazine . The primary validated activity for these analogs is α2-adrenoceptor antagonism .

This guide will compare the in vivo α2-adrenoceptor antagonist activity of these pyridinylpiperazine analogs with the established α2-adrenoceptor antagonist, Yohimbine . The comparison will be based on a widely used animal model: the antagonism of clonidine-induced mydriasis in rats.

Comparative Analysis of α2-Adrenoceptor Antagonist Activity

The primary mechanism of action for the compared compounds is the blockade of α2-adrenoceptors. In the experimental model, the α2-adrenoceptor agonist clonidine induces mydriasis (dilation of the pupil). The antagonist activity of the test compounds is quantified by their ability to reverse this effect.

Table 1: In Vivo α2-Adrenoceptor Antagonist Activity in the Rat Clonidine-Induced Mydriasis Model

CompoundDose Range (mg/kg, i.v.)Antagonism of Clonidine-Induced MydriasisReference Compound Potency
1-(2-pyridinyl)piperazineNot explicitly statedDemonstrated antagonist activityLess potent than Yohimbine
1-(3-Fluoro-2-pyridinyl)piperazineNot explicitly statedPotent antagonism, more potent than reference standards in reversing mydriasis.[1]More potent than Yohimbine
Yohimbine1.5Effective antagonism of clonidine-induced mydriasis.[2]Standard

Note: Specific quantitative data such as ED50 values for the pyridinylpiperazine analogs in this model were not available in the reviewed literature. The table provides a qualitative comparison based on the available information.

Experimental Protocols

A detailed methodology for the clonidine-induced mydriasis model in rats is provided below, based on established protocols.[2][3][4]

Antagonism of Clonidine-Induced Mydriasis in the Rat

Objective: To evaluate the α2-adrenoceptor antagonist activity of a test compound by measuring its ability to reverse clonidine-induced mydriasis.

Animals: Male rats (strain, e.g., Wistar or Sprague-Dawley), weighing between 200-300g.

Materials:

  • Clonidine hydrochloride

  • Test compounds (e.g., 1-(3-Fluoro-2-pyridinyl)piperazine, Yohimbine)

  • Anesthetic (e.g., pentobarbital)

  • Vehicle for drug dissolution (e.g., saline)

  • Apparatus for measuring pupil diameter (e.g., a dissecting microscope with a calibrated eyepiece)

Procedure:

  • Animal Preparation: Rats are anesthetized with an appropriate anesthetic (e.g., pentobarbital, i.p.).

  • Baseline Measurement: The baseline pupil diameter of both eyes is measured and recorded.

  • Induction of Mydriasis: Clonidine is administered intravenously (i.v.) at a dose known to produce a consistent and significant mydriasis (e.g., 3-100 µg/kg).[2]

  • Compound Administration:

    • Pre-treatment: The test compound or vehicle is administered i.v. a set time before the clonidine challenge (e.g., 5-15 minutes).

    • Reversal: The test compound or vehicle is administered i.v. after a stable mydriasis has been induced by clonidine.

  • Pupil Diameter Measurement: Pupil diameter is measured at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-90 minutes) after clonidine and test compound administration.

  • Data Analysis: The percentage reversal of clonidine-induced mydriasis is calculated for each dose of the test compound. Dose-response curves can be generated, and the ED50 (the dose required to produce 50% of the maximal reversal) can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of α2-adrenoceptor antagonism and the experimental workflow for its validation.

G cluster_0 cluster_1 Clonidine Clonidine (Agonist) Alpha2_Receptor α2-Adrenoceptor Clonidine->Alpha2_Receptor Binds to G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Mydriasis Mydriasis cAMP->Mydriasis Leads to Pyridinylpiperazine Pyridinylpiperazine (Antagonist) Pyridinylpiperazine->Alpha2_Receptor Blocks

Figure 1. Signaling pathway of α2-adrenoceptor agonism by clonidine and antagonism by pyridinylpiperazines.

G cluster_0 Experimental Workflow start Anesthetize Rat baseline Measure Baseline Pupil Diameter start->baseline clonidine Administer Clonidine (i.v.) baseline->clonidine mydriasis Induce Mydriasis clonidine->mydriasis test_compound Administer Test Compound (e.g., Pyridinylpiperazine or Yohimbine) mydriasis->test_compound measure Measure Pupil Diameter at Intervals test_compound->measure analysis Data Analysis (% Reversal, ED50) measure->analysis

Figure 2. Experimental workflow for the antagonism of clonidine-induced mydriasis in rats.

References

A Methodological Guide to Assessing Cross-Reactivity and Off-Target Effects of Pyridinyl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to evaluate the cross-reactivity and off-target effects of small molecules, with a focus on pyridinyl-piperazine derivatives such as 1-(5-Methyl-2-pyridinyl)piperazine. Given the limited publicly available off-target data for this specific compound, this document serves as a methodological framework, offering standardized experimental protocols and illustrative data to guide researchers in their own investigations.

The piperazine scaffold is a common motif in pharmacologically active compounds, but it is also associated with off-target activities, primarily at G-protein coupled receptors (GPCRs), the hERG channel, and various kinases.[1] A thorough assessment of a compound's selectivity is therefore critical in early-stage drug discovery to mitigate potential adverse effects and ensure on-target efficacy.

Comparative Analysis of Off-Target Profiles

A crucial step in characterizing a novel compound is to compare its off-target profile with that of other relevant molecules. This is typically achieved by screening the compounds against a panel of known biological targets. The data presented below is for illustrative purposes to demonstrate how such a comparison would be structured.

Table 1: Illustrative Off-Target Profile of Pyridinyl-piperazine Derivatives

Target FamilySpecific TargetThis compound (Compound A)Alternative 1 (e.g., Phenylpiperazine derivative)Alternative 2 (e.g., Benzylpiperazine derivative)
GPCRs 5-HT₂ₐ Receptor (Ki, nM)Data Not Available25150
α₁-Adrenergic Receptor (Ki, nM)Data Not Available12080
D₂ Dopamine Receptor (Ki, nM)Data Not Available>1000450
Ion Channels hERG (IC₅₀, µM)Data Not Available155
Kinases Kinase X (IC₅₀, µM)Data Not Available>508
Kinase Y (IC₅₀, µM)Data Not Available225

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own experimental data.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible data. The following sections provide methodologies for key assays in off-target profiling.

In Vitro Radiometric Kinase Assay

This assay is used to determine the inhibitory activity of a compound against a panel of kinases.

Objective: To quantify the IC₅₀ value of a test compound against one or more protein kinases.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a kinase-specific substrate. A decrease in the radioactivity of the substrate corresponds to inhibition of the kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Test compound (e.g., this compound)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound or vehicle (DMSO) control.

  • Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable curve-fitting software.

GPCR Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific GPCR.

Objective: To determine the inhibition constant (Ki) of a test compound for a GPCR.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the Ki of the test compound is calculated from its IC₅₀ value.[2]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.

hERG Patch-Clamp Assay

This assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk.[3][4]

Objective: To determine the IC₅₀ value of a test compound for the hERG channel.

Principle: The whole-cell patch-clamp technique is used to measure the ion current flowing through hERG channels expressed in a mammalian cell line. The effect of the test compound on this current is quantified.[3]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular and intracellular solutions

  • Test compound

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells on coverslips for recording.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration.

  • Current Recording: Apply a specific voltage protocol to elicit hERG currents and record the baseline current.

  • Compound Application: Perfuse the cell with the test compound at various concentrations and record the resulting current.

  • Data Analysis: Measure the reduction in the hERG current at each compound concentration and calculate the IC₅₀ value.

Visualizing Off-Target Effects and Experimental Workflows

Potential Off-Target Signaling Pathway: 5-HT₂ₐ Receptor

Piperazine derivatives are known to frequently interact with serotonergic receptors, such as the 5-HT₂ₐ receptor.[1] Activation of this Gq-coupled receptor leads to a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP₃), and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[5][6][7][8]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound This compound (or other ligand) Receptor 5-HT2A Receptor Compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

Caption: 5-HT₂ₐ receptor signaling pathway, a potential off-target pathway for pyridinyl-piperazine derivatives.

Experimental Workflow for Off-Target Profiling

A tiered approach is often employed for efficient off-target screening of new chemical entities.

Off_Target_Workflow cluster_screening Tier 1: Broad Screening cluster_validation Tier 2: Hit Validation cluster_cellular Tier 3: Cellular Confirmation cluster_safety Tier 4: Safety Assessment BroadScreen Broad Off-Target Screen (e.g., 10 µM against a panel of >50 targets) DoseResponse Dose-Response Assays (IC₅₀/Ki determination for identified 'hits') BroadScreen->DoseResponse Identified 'Hits' CellularAssay Functional Cellular Assays (Confirming activity in a cellular context) DoseResponse->CellularAssay Confirmed Activity hERG hERG Patch-Clamp Assay (Cardiotoxicity assessment) CellularAssay->hERG Toxicity General Cytotoxicity Assays CellularAssay->Toxicity

Caption: A typical workflow for assessing the off-target effects of a new chemical entity.

References

Comparative Efficacy Analysis of 1-(5-Methyl-2-pyridinyl)piperazine and Standard-of-Care Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the hypothetical antipsychotic agent, 1-(5-Methyl-2-pyridinyl)piperazine, against established standard-of-care typical and atypical antipsychotics: Haloperidol, Risperidone, and Olanzapine. The comparison is based on established preclinical and clinical evaluation paradigms for antipsychotic drug efficacy. Data for the standard-of-care drugs are compiled from publicly available research. This document is intended to serve as a framework for the evaluation of novel compounds with a pyridinylpiperazine scaffold, a common motif in centrally acting agents.

Introduction

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. The primary pharmacological treatments are antipsychotic medications, which are broadly classified into typical (first-generation) and atypical (second-generation) agents. Typical antipsychotics, such as Haloperidol, primarily act as antagonists at the dopamine D2 receptor. Atypical antipsychotics, including Risperidone and Olanzapine, exhibit a broader receptor binding profile, notably with potent antagonism of the serotonin 5-HT2A receptor in addition to the D2 receptor. This dual antagonism is thought to contribute to their efficacy against a wider range of symptoms and a reduced incidence of extrapyramidal side effects.

The compound this compound contains a pyridinylpiperazine moiety, a privileged scaffold in the design of central nervous system active compounds, including several approved antipsychotics. While no specific efficacy data for this compound is publicly available, its structural similarity to known antipsychotic agents suggests its potential as a modulator of dopaminergic and serotonergic pathways. This guide, therefore, presents a hypothetical comparison to outline the preclinical and clinical benchmarks this compound would need to meet or exceed.

Mechanism of Action and Receptor Binding Profiles

The therapeutic effects of antipsychotic drugs are intrinsically linked to their interaction with various neurotransmitter receptors. The dopamine and serotonin systems are of particular importance in the pathophysiology of schizophrenia.

Key Signaling Pathways

The overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of psychosis. Antagonism of D2 receptors in this pathway is a primary mechanism of action for all effective antipsychotics. The serotonin 5-HT2A receptor modulates the release of dopamine in several brain regions. Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to their improved side effect profile and potential efficacy against negative symptoms.

Dopamine_Signaling_Pathway Dopamine Dopamine D2_Receptor D2 Receptor (Gi/o-coupled) Dopamine->D2_Receptor Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Antipsychotics Typical & Atypical Antipsychotics Antipsychotics->D2_Receptor antagonize

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin_Signaling_Pathway Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor (Gq/11-coupled) Serotonin->5HT2A_Receptor PLC Phospholipase C 5HT2A_Receptor->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Atypical_Antipsychotics Atypical_Antipsychotics Atypical_Antipsychotics->5HT2A_Receptor antagonize

Figure 2: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Haloperidol, Risperidone, and Olanzapine for key receptors implicated in antipsychotic activity. A lower Ki value indicates a higher binding affinity. The data for this compound are presented as hypothetical target values for a promising atypical antipsychotic candidate.

ReceptorHaloperidol (Typical)Risperidone (Atypical)Olanzapine (Atypical)This compound (Hypothetical)
Dopamine D2~1-2 ~3-6~11 <10
Serotonin 5-HT2A~20-50~0.2-0.5 ~4 <5
Histamine H1~1000~20~7 <20
α1-Adrenergic~10-20~2-5~57<50
Muscarinic M1>1000>1000~20-30>500

Data compiled from various preclinical studies. Actual values may vary depending on experimental conditions.

Preclinical Efficacy Models

The antipsychotic potential of novel compounds is evaluated in a battery of in vivo animal models that reflect different aspects of schizophrenia symptomatology.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to counteract the increased locomotor activity induced by a dopamine agonist like amphetamine. It is a widely used screen for D2 receptor antagonism and predictive of efficacy against positive symptoms.

Table 2: Comparative Efficacy in Amphetamine-Induced Hyperlocomotion in Rodents

CompoundEffective Dose Range (mg/kg)Maximal Inhibition (%)
Haloperidol0.05 - 0.2>80%
Risperidone0.1 - 1.0>80%
Olanzapine0.5 - 2.0>80%
This compound(Hypothetical ED50 < 1.0 mg/kg)>80%
Conditioned Avoidance Response (CAR)

The CAR test is a highly predictive model of antipsychotic efficacy. It measures the ability of a drug to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This selective suppression is characteristic of clinically effective antipsychotics.

Table 3: Comparative Efficacy in the Conditioned Avoidance Response Model in Rats

CompoundEffective Dose Range (mg/kg)Effect on Escape Response
Haloperidol0.05 - 0.2Minimal at effective doses
Risperidone0.2 - 1.0Minimal at effective doses
Olanzapine1.0 - 5.0Minimal at effective doses
This compound(Hypothetical ED50 < 2.0 mg/kg)Minimal at effective doses

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols for key in vitro and in vivo assays.

Antipsychotic_Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Models cluster_2 Safety & Toxicology Binding_Assay Receptor Binding Assays (D2, 5-HT2A, etc.) Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Hyperlocomotion Amphetamine-Induced Hyperlocomotion Functional_Assay->Hyperlocomotion CAR Conditioned Avoidance Response (CAR) Hyperlocomotion->CAR PPI Prepulse Inhibition (PPI) CAR->PPI Safety_Pharm Safety Pharmacology (hERG, CNS, etc.) PPI->Safety_Pharm Lead_Optimization Lead_Optimization PPI->Lead_Optimization Tox_Studies Toxicology Studies Safety_Pharm->Tox_Studies Candidate_Selection Candidate_Selection Tox_Studies->Candidate_Selection Lead_Optimization->Binding_Assay Iterate

Figure 3: General Experimental Workflow for Antipsychotic Drug Discovery.

In Vitro: Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known affinity for binding to cell membranes expressing the target receptor.

  • Materials:

    • Cell membranes from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A).

    • Radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).

    • Non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like Haloperidol).

    • Test compound (this compound) and standard-of-care drugs.

    • Assay buffer, 96-well plates, filter mats, scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from the dose-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo: Amphetamine-Induced Hyperlocomotion
  • Objective: To assess the ability of a test compound to reverse the hyperlocomotor effects of amphetamine in rodents.

  • Animals: Male mice or rats.

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled, rearing).

  • Procedure:

    • Acclimate animals to the testing environment.

    • Administer the test compound (e.g., this compound, Haloperidol, vehicle) at various doses via an appropriate route (e.g., intraperitoneal, subcutaneous).

    • After a specified pretreatment time, administer a challenge dose of d-amphetamine (e.g., 1-5 mg/kg).

    • Immediately place the animals in the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).

    • Analyze the data to determine if the test compound significantly reduces amphetamine-induced hyperactivity compared to the vehicle-treated group.

Conclusion

Based on the structural characteristics of this compound, it is plausible to hypothesize its potential as an atypical antipsychotic agent. To be considered a viable candidate, it would need to demonstrate a receptor binding profile characterized by high affinity for both dopamine D2 and serotonin 5-HT2A receptors, with a higher affinity for the latter being indicative of an atypical profile. Furthermore, it must show robust efficacy in preclinical models such as amphetamine-induced hyperlocomotion and the conditioned avoidance response, at doses that do not produce significant motor impairment. The experimental protocols and comparative data presented in this guide provide a foundational framework for the systematic evaluation of this and other novel pyridinylpiperazine derivatives as potential treatments for schizophrenia.

Comparative Guide to the In Vitro and In Vivo Activity of 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro and in vivo pharmacological activities of 1-(5-Methyl-2-pyridinyl)piperazine. Direct experimental data on this specific molecule is limited in published literature. Therefore, this document synthesizes findings from closely related pyridinyl- and pyrimidinyl-piperazine derivatives to build a predictive profile and establish a framework for evaluating its in vitro-in vivo correlation (IVIVC). The guide compares its projected activity with known alternatives and provides detailed experimental protocols to support future research.

Potential Pharmacological Profile

The 1-(pyridinyl)piperazine scaffold is a common structural motif in centrally active agents.[1] Based on the activities of structural analogs, this compound is predicted to interact primarily with monoaminergic G-protein coupled receptors (GPCRs). The most likely targets include α2-adrenoceptors and serotonin (5-HT) receptors, with potential activity at other targets like the GPR119 receptor, which is relevant for metabolic diseases.[2][3][4]

Comparative In Vitro Activity

In vitro assays are crucial for determining a compound's potency, selectivity, and mechanism of action at the molecular and cellular level. Key parameters include binding affinity (Ki), functional potency (EC50 or IC50), and efficacy.

Table 1: Comparative In Vitro Data of Pyridinylpiperazine Analogs

Compound/Analog Target Receptor Assay Type Key Parameter Result Reference
1-(3-Fluoro-2-pyridinyl)piperazine α2-Adrenoceptor Radioligand Binding ([³H]clonidine displacement) Ki Potent (Higher affinity than yohimbine) [2]
1-(3-Fluoro-2-pyridinyl)piperazine α1-Adrenoceptor Radioligand Binding ([³H]prazosin displacement) Ki Lower affinity than for α2 [2]
WAY-100635 5-HT1A Radioligand Binding - High Affinity (Silent Antagonist) [3]
WAY-100635 D4 Functional Assay - Potent Full Agonist [3]
1-(2-Pyrimidinyl)piperazine α2-Adrenoceptor Radioligand Binding Ki 7.3–40 nM [5]
1-(2-Pyrimidinyl)piperazine 5-HT1A Functional Assay Ki / Emax 414 nM / 54% (Partial Agonist) [5]

| Compound 9i (Fused-pyrimidine) | GPR119 | Functional Assay (cAMP accumulation) | EC50 | 12 nM |[4] |

  • Radioligand Binding Assay (for Affinity):

    • Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

    • Procedure:

      • Prepare cell membrane homogenates expressing the target receptor (e.g., calf cerebral cortex for α2-adrenoceptors).[2]

      • Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]clonidine for α2-adrenoceptors).

      • Add varying concentrations of the test compound, this compound.

      • After reaching equilibrium, separate bound from free radioligand via rapid filtration.

      • Quantify radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

  • cAMP Accumulation Assay (for Functional Activity):

    • Objective: To measure the functional agonistic or antagonistic activity of a compound on a Gs- or Gi-coupled receptor (like GPR119 or α2-adrenoceptors).

    • Procedure:

      • Culture cells engineered to express the target receptor (e.g., HEK293 cells).[4]

      • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • For agonist testing, add varying concentrations of the test compound and incubate.

      • For antagonist testing, add a fixed concentration of a known agonist along with varying concentrations of the test compound.

      • Lyse the cells and measure intracellular cAMP levels using a suitable method (e.g., HTRF, ELISA).

      • Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

In_Vitro_Workflow cluster_prep Assay Preparation cluster_assay Core Assay cluster_readout Data Acquisition & Analysis Target_Prep Prepare Target (e.g., Cell Membranes, Recombinant Cells) Incubation Incubation Step (Compound + Target + [Radioligand/Agonist]) Target_Prep->Incubation Compound_Prep Prepare Test Compound Serial Dilutions Compound_Prep->Incubation Readout Signal Detection (e.g., Scintillation Counting, HTRF Reader) Incubation->Readout Analysis Data Analysis (IC50/EC50 Determination) Readout->Analysis Result In Vitro Parameters (Ki, Potency, Efficacy) Analysis->Result

Figure 1. General workflow for in vitro pharmacological assays.

Comparative In Vivo Activity

In vivo studies assess the effects of a compound in a living organism, providing insights into its therapeutic potential, pharmacokinetics, and safety profile.

Table 2: Comparative In Vivo Data of Pyridinylpiperazine Analogs

Compound/Analog Animal Model Assay Key Outcome Reference
1-(3-Fluoro-2-pyridinyl)piperazine Rat Clonidine-Induced Mydriasis Potent reversal of mydriasis, indicating α2-adrenoceptor antagonism. [2]
Piperazine Guanidines (1a, 1c, 1d) Rat Food Intake Study Reduced food intake over five days, suggesting H3 receptor antagonism. [6]
Piperazine Derivative (3d) Streptozotocin-induced Diabetic Mice Blood Glucose Measurement Significantly decreased blood glucose levels, indicating DPP-IV inhibition. [7]
Compound 9i (Fused-pyrimidine) Diet-Induced Obese (DIO) Mice Oral Glucose Tolerance Test (OGTT) Improved glucose tolerance and promoted insulin secretion. [4]

| Compound 9i (Fused-pyrimidine) | Diet-Induced Obese (DIO) Mice | Body Weight & Biomarkers | Decreased body weight and normalized serum ALT, AST, and cholesterol. |[4] |

  • Clonidine-Induced Mydriasis Model (for α2-Adrenoceptor Antagonism):

    • Objective: To assess in vivo α2-adrenoceptor antagonist activity.[2]

    • Procedure:

      • Select healthy rats and measure baseline pupil diameter.

      • Administer the α2-agonist clonidine to induce mydriasis (pupil dilation).

      • Administer the test compound, this compound, at various doses either before or after clonidine administration.

      • Measure pupil diameter at regular intervals.

      • A dose-dependent reversal or prevention of mydriasis indicates α2-adrenoceptor antagonism.

  • Oral Glucose Tolerance Test (OGTT) (for Antidiabetic Activity):

    • Objective: To evaluate the effect of a compound on glucose regulation in a diabetic or obese animal model.[4]

    • Procedure:

      • Use an appropriate animal model, such as diet-induced obese (DIO) mice.

      • Fast the animals overnight.

      • Administer the test compound or vehicle orally.

      • After a set period (e.g., 30 minutes), administer a glucose bolus orally.

      • Collect blood samples from the tail vein at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

      • Measure blood glucose concentrations.

      • A significant reduction in the area under the curve (AUC) for glucose concentration versus time indicates improved glucose tolerance.

In_Vivo_Workflow cluster_prep Pre-Dosing Phase cluster_dosing Dosing & Challenge cluster_readout Data Collection & Analysis Animal_Model Select & Acclimate Animal Model (e.g., DIO Mice) Baseline Measure Baseline Parameters (e.g., Weight, Glucose) Animal_Model->Baseline Dosing Administer Compound or Vehicle Baseline->Dosing Challenge Apply Physiological Challenge (e.g., Glucose Bolus) Dosing->Challenge Sampling Collect Samples (e.g., Blood, Tissue) Challenge->Sampling Analysis Analyze Samples & Endpoint Measurement Sampling->Analysis Result In Vivo Outcome (e.g., Efficacy, PK/PD) Analysis->Result

Figure 2. Standard workflow for in vivo efficacy studies.

In Vitro-In Vivo Correlation (IVIVC) and Signaling Pathways

IVIVC aims to establish a predictive relationship between in vitro properties and in vivo responses. For this compound, a strong correlation would be demonstrated if its in vitro affinity and potency for a specific receptor translate into a predictable physiological or behavioral outcome in an animal model.

  • α2-Adrenoceptor Antagonism: As a Gi-coupled receptor, α2-adrenoceptor activation inhibits adenylyl cyclase, reducing intracellular cAMP. An antagonist like this compound would block this effect, disinhibiting neurotransmitter release in the central and peripheral nervous systems.

Alpha2_Pathway Compound This compound Receptor α2-Adrenoceptor (Gi-coupled) Compound->Receptor Antagonizes AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Increased Neurotransmitter Release PKA->Response

Figure 3. Signaling pathway for α2-adrenoceptor antagonism.

  • GPR119 Agonism: As a Gs-coupled receptor found in pancreatic β-cells and intestinal L-cells, GPR119 activation stimulates adenylyl cyclase, increasing cAMP. This leads to enhanced glucose-stimulated insulin secretion (GSIS) and GLP-1 release.

GPR119_Pathway Compound This compound (Potential Agonist) Receptor GPR119 Receptor (Gs-coupled) Compound->Receptor Activates AC Adenylyl Cyclase Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Response Increased Insulin & GLP-1 Secretion PKA->Response Epac2->Response

Figure 4. Signaling pathway for GPR119 agonism.

Establishing a robust IVIVC is a primary goal in drug development. It allows for the prediction of clinical outcomes from preclinical data and can reduce the need for extensive in vivo testing.

IVIVC_Logic Binding Receptor Binding (Affinity, Ki) Functional Cellular Functional Assay (Potency, EC50/IC50) Binding->Functional correlates to TE Target Engagement (Receptor Occupancy in vivo) Functional->TE informs dose for PK ADME Properties (Absorption, Distribution, Metabolism, Excretion) PK->TE PD Pharmacodynamic Effect (e.g., Biomarker Change) TE->PD leads to Efficacy Therapeutic Efficacy (e.g., Symptom Reversal) PD->Efficacy predicts

Figure 5. Logical relationship for establishing IVIVC.

Conclusion

While direct data is pending, analysis of structurally similar compounds suggests that this compound is a promising candidate for development as a modulator of central and/or metabolic pathways. Its profile is most consistent with an α2-adrenoceptor antagonist, but activity at serotonin or other receptors like GPR119 cannot be ruled out and warrants investigation.

To establish a definitive IVIVC, it is imperative to first conduct in vitro binding and functional assays across a panel of relevant receptors. Positive hits should be followed by in vivo studies using models appropriate to the identified target (e.g., mydriasis model for α2-antagonism, OGTT for GPR119 agonism). By correlating in vitro potency with the plasma concentrations required to achieve a pharmacodynamic effect in vivo, a robust IVIVC can be developed, significantly accelerating the preclinical evaluation of this compound.

References

Head-to-head comparison of different synthetic routes for 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(5-methyl-2-pyridinyl)piperazine, a key intermediate in the manufacturing of various pharmaceuticals, can be approached through several synthetic strategies. The efficiency, cost-effectiveness, and environmental impact of production are largely dictated by the chosen synthetic route. This guide provides a head-to-head comparison of the most prevalent and effective methods for the synthesis of this compound, supported by representative experimental data and detailed protocols. The two primary methods evaluated are the modern Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr).

Executive Summary of Synthetic Routes

The selection of an optimal synthetic route for this compound is a critical decision in the chemical development process, balancing factors such as yield, purity, cost of raw materials, and scalability. The Buchwald-Hartwig amination offers high efficiency and broad substrate scope but comes at a higher cost due to the requirement of a palladium catalyst and specialized ligands. In contrast, Nucleophilic Aromatic Substitution provides a more economical pathway, though it is often limited by the need for high temperatures and can result in lower yields with less reactive starting materials.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 2-bromo-5-methylpyridine2-chloro-5-methylpyridine
Key Reagents Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Strong base (e.g., NaOt-Bu)Strong base (e.g., K₂CO₃), High-boiling solvent (e.g., DMSO)
Typical Yield High (often >90%)Moderate to High (60-85%)
Reaction Temperature Moderate (80-110 °C)High (120-160 °C)
Reaction Time Short to Moderate (4-12 hours)Moderate to Long (12-24 hours)
Cost Profile Higher (due to catalyst and ligand)Lower (commodity reagents)
Scalability Good, with catalyst recycling considerationsExcellent
Key Advantage High yield and selectivityCost-effective and simple
Key Disadvantage Cost and potential for heavy metal contaminationHarsh reaction conditions and potentially lower yield

Synthetic Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[1][2] This method is prized for its high yields and functional group tolerance. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the desired product and regenerate the catalyst.[1]

Buchwald_Hartwig 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine Product This compound 2-bromo-5-methylpyridine->Product Piperazine Piperazine Piperazine->Product Pd_Catalyst Pd₂(dba)₃ / BINAP Pd_Catalyst->Product Catalyst Base NaOtBu Base->Product Base Solvent Toluene, 110°C Solvent->Product Solvent/Temp SNAr 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Product This compound 2-chloro-5-methylpyridine->Product Piperazine Piperazine Piperazine->Product Base K₂CO₃ Base->Product Base Solvent DMSO, 140°C Solvent->Product Solvent/Temp

References

Validating the Binding Affinity of 1-(5-Methyl-2-pyridinyl)piperazine to Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding affinity of 1-(5-Methyl-2-pyridinyl)piperazine, an arylpiperazine derivative. Arylpiperazines are a significant class of compounds in medicinal chemistry, frequently targeting serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[1][2][3][4][5][6][7][8][9][10] While specific binding affinity data for this compound is not extensively available in public literature, this guide offers a comparative analysis with well-characterized arylpiperazine ligands, detailed experimental protocols for affinity determination, and visualization of relevant biological pathways to aid in its evaluation.

Comparative Binding Affinity of Arylpiperazine Derivatives

To contextualize the potential binding profile of this compound, the following table summarizes the binding affinities (Ki or pKi) of established ligands for the 5-HT1A, 5-HT2A, and 5-HT2C receptors. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki in nM)Binding Affinity (pKi)
WAY-100635 5-HT1A0.399.41
8-OH-DPAT 5-HT1A~1~9
Ketanserin 5-HT2A3.58.46
SB-242084 5-HT2C~19.0

Data sourced from multiple studies.[11][12][13][14][15][16][17][18] It is important to note that binding affinities can vary between different experimental conditions and tissue preparations.

Experimental Protocol: Radioligand Binding Assay

The gold standard for determining the binding affinity of a compound to its target receptor is the radioligand binding assay.[19] This technique measures the displacement of a radiolabeled ligand (a molecule with a known high affinity for the receptor) by the test compound.

Objective: To determine the inhibition constant (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, or 5-HT2C).

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, or 5-HT2C).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT or [3H]WAY-100635 for 5-HT1A, [3H]Ketanserin for 5-HT2A, or a suitable radioligand for 5-HT2C).

  • Test Compound: this compound of known concentration.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., serotonin).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation Cocktail and Counter.

  • Glass Fiber Filters.

  • Filtration Apparatus.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound, this compound. Prepare solutions of the radioligand and non-specific binding control in the assay buffer.

  • Incubation: In a multi-well plate, combine the cell membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control (for non-specific binding), or a dilution of the test compound.

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents: - Test Compound Dilutions - Radioligand - Membranes B Incubate: Membranes + Radioligand + Test Compound/Control A->B Combine C Equilibrate B->C Allow Binding D Filter & Wash C->D Terminate E Scintillation Counting D->E Measure Radioactivity F Data Analysis: Calculate IC50 and Ki E->F Quantify a cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits response Decreased Neuronal Excitability g_protein->response Activates GIRK channels camp cAMP ac->camp Converts ATP to ligand This compound (Agonist) ligand->receptor Binds pka PKA camp->pka Activates pka->response Leads to

References

Benchmarking the Pharmacokinetic Profile of 1-(5-Methyl-2-pyridinyl)piperazine Against Key Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacokinetic (PK) profile of 1-(5-Methyl-2-pyridinyl)piperazine, a key scaffold in modern medicinal chemistry. Through a comparative framework, this document benchmarks its absorption, distribution, metabolism, and excretion (ADME) properties against structurally significant analogs. The following sections present quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and metabolic pathways to facilitate a deeper understanding of the structure-pharmacokinetic relationships within this chemical series.

While direct comparative human clinical trial data for this compound and its immediate analogs are not extensively available in the public domain, this guide synthesizes existing preclinical data from structurally related compounds to provide a robust comparative overview. The data presented herein is representative and intended to guide further research and development.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and two representative analogs following intravenous (IV) and oral (PO) administration in a preclinical rat model. These analogs, 1-(5-Fluoro-2-pyridinyl)piperazine and 1-(2-Pyrimidinyl)piperazine, have been selected to illustrate the impact of subtle structural modifications on the overall pharmacokinetic profile. 1-(2-Pyrimidinyl)piperazine is a known active metabolite of several psychoactive drugs, including buspirone.[1]

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t½ (h)Bioavailability (%)Clearance (mL/min/kg)Vd (L/kg)
This compound 10IV18500.0825002.8-15.13.5
20PO7801.032003.164--
1-(5-Fluoro-2-pyridinyl)piperazine 10IV21000.0828002.5-13.53.0
20PO11500.545002.780--
1-(2-Pyrimidinyl)piperazine 10IV15000.120501.3-8.22.1
10PO4501.513001.563--

Data are presented as mean values and are synthesized based on findings for structurally related compounds for illustrative purposes.[2][3]

Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic studies, detailed and robust experimental protocols are essential. The following methodologies describe a typical in vivo pharmacokinetic study in rats and an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a test compound after intravenous and oral administration in rats.

1. Animal Model:

  • Species: Male Wistar rats (8-10 weeks old, weighing 250-300g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Acclimatization: A minimum of 3 days of acclimatization is required before the study.

2. Dosing and Sample Collection:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

  • Intravenous (IV) Administration: A single bolus dose is administered via the tail vein.

  • Oral (PO) Administration: A single dose is administered by oral gavage.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

3. Sample Processing and Analysis:

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the test compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.

    • Chromatography: Separation is achieved on a C18 reverse-phase column.

    • Detection: Mass spectrometry is conducted using electrospray ionization in positive ion mode, with multiple reaction monitoring (MRM) for quantification.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis Animal_Acclimatization Animal Acclimatization Dosing_IV IV Dosing Animal_Acclimatization->Dosing_IV Dosing_PO PO Dosing Animal_Acclimatization->Dosing_PO Formulation_Prep Formulation Preparation Formulation_Prep->Dosing_IV Formulation_Prep->Dosing_PO Blood_Collection Serial Blood Collection Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Experimental workflow for a comparative in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its intrinsic clearance.

1. Incubation:

  • System: Rat or human liver microsomes.

  • Reaction Mixture: The test compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer.

  • Cofactor: The reaction is initiated by the addition of an NADPH regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

2. Reaction Termination and Sample Preparation:

  • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

3. Analysis:

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

4. Data Analysis:

  • The natural logarithm of the percentage of the compound remaining is plotted against time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

Metabolic Pathways

The metabolism of piperazine-containing compounds primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. For pyridinylpiperazine derivatives, common metabolic pathways include oxidation of the pyridine ring, N-dealkylation, and piperazine ring opening. The specific metabolites formed can be influenced by the nature and position of substituents on the pyridine ring. For instance, studies on similar structures suggest that CYP2D6 may be involved in the hydroxylation of the heterocyclic ring.[1]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent This compound Hydroxylation Pyridinyl Hydroxylation Parent->Hydroxylation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Piperazine_Oxidation Piperazine Ring Oxidation Parent->Piperazine_Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation

A representative metabolic pathway for this compound.

References

Reproducibility of published synthesis methods for 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis methods for 1-(5-Methyl-2-pyridinyl)piperazine, a key intermediate in pharmaceutical development. The following sections detail the experimental protocols and quantitative data for two prominent synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Comparison of Synthesis Methods

The synthesis of this compound is most commonly achieved through two distinct chemical transformations. The choice of method can significantly impact yield, purity, reaction time, and overall efficiency. Below is a summary of the key quantitative data for each approach.

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Starting Materials 2-chloro-5-methylpyridine, Piperazine2-chloro-5-methylpyridine, Piperazine
Catalyst/Reagent None (or base-assisted)Pd(OAc)₂, BrettPhos
Solvent Piperazine (neat)Not required (solvent-free) or Toluene
Temperature 150-200 °C110 °C
Reaction Time Several hours to 24 hours10 minutes to 8 hours
Reported Yield Not specifically reported for this molecule, but generally moderate to good for similar reactions.Up to 97% for analogous aryl chlorides.[1][2]
Purity Dependent on purification method.High purity achievable after column chromatography.

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct reaction of an activated aryl halide with a nucleophile, in this case, piperazine. The electron-withdrawing nature of the pyridine nitrogen facilitates the substitution reaction at the 2-position.

General Protocol (adapted from similar syntheses):

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

A more modern and efficient alternative to the traditional SNAr reaction is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of carbon-nitrogen bonds under milder conditions and often with higher yields and functional group tolerance.[3][4][5]

General Protocol (based on Reilly & Mach, Org. Lett. 2016): [1][2]

In a reaction vessel, 2-chloro-5-methylpyridine (1 equivalent), piperazine (1.5 equivalents), cesium carbonate (Cs₂CO₃, as a base, ~2 equivalents), Palladium(II) acetate (Pd(OAc)₂, catalytic amount, e.g., 5 mol%), and a suitable phosphine ligand such as BrettPhos (catalytic amount, e.g., 8 mol%) are combined.[4] The mixture is degassed and then heated to approximately 110 °C under a nitrogen atmosphere for a period ranging from 10 minutes to 8 hours.[2][4] The progress of the reaction is monitored by a suitable technique like TLC or GC-MS. After completion, the reaction mixture is cooled, filtered through celite to remove the catalyst, and the solvent (if used) is evaporated. The crude product is then purified by silica gel column chromatography to afford the high-purity this compound. This method has been reported to provide excellent yields for a variety of aryl chlorides under aerobic and even solvent-free conditions.[1][2]

Logical Workflow and Comparison

The selection of a synthetic method for this compound depends on several factors, including the desired scale, cost considerations, and available equipment. The following diagram illustrates the decision-making process and the relationship between the two primary synthetic routes.

Caption: Comparison of SNAr and Buchwald-Hartwig synthesis routes.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable methods for the synthesis of this compound. The SNAr approach is characterized by its operational simplicity and the use of inexpensive reagents, making it potentially suitable for large-scale production where cost is a primary driver. However, it often requires harsh reaction conditions, including high temperatures and long reaction times, which may not be compatible with sensitive functional groups.

In contrast, the Buchwald-Hartwig amination offers a more versatile and efficient route, with significantly shorter reaction times and milder conditions.[2] The use of a palladium catalyst and specialized ligands allows for high yields and greater functional group tolerance. While the initial cost of the catalyst and ligands may be higher, the increased efficiency and yield can make this method more economical overall, particularly for the synthesis of complex molecules in a research and development setting. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the chemical nature of other functionalities present in the starting materials.

References

Comparative study of the metabolic stability of different pyridinylpiperazine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of three pyridinylpiperazine isomers: 2-pyridinylpiperazine, 3-pyridinylpiperazine, and 4-pyridinylpiperazine. The metabolic stability of a compound is a critical parameter in drug discovery and development, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. Understanding the metabolic fate of different isomers is crucial for selecting candidates with optimal drug-like properties.

While a direct comparative study of all three isomers is not publicly available, this guide collates the existing data, focusing on the more extensively studied 2-pyridinylpiperazine. The information presented herein is based on in vitro studies, primarily using liver microsomes, which are a key tool for assessing Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.

Comparative Analysis of Metabolic Stability

IsomerIn Vitro Half-Life (T½) (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)Major MetabolitesKey Metabolizing Enzymes
2-Pyridinylpiperazine Data not available for the parent compound. A substituted derivative, EMTPP¹, showed a t1/2 of 7.7 min in the presence of CYP2D6.[1]Data not available for the parent compound.Hydroxylated and dehydrogenated metabolites.[1] A structurally similar compound, 1-(2-pyrimidinyl)-piperazine, forms 5-hydroxy-1-(2-pyrimidinyl)-piperazine.[2]CYP2D6, CYP3A4[1][3]
3-Pyridinylpiperazine Data not availableData not availableData not availableData not available
4-Pyridinylpiperazine Data not availableData not availableData not availableData not available

¹EMTPP: 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to determine the metabolic stability of compounds like the pyridinylpiperazine isomers.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes in the presence of a co-factor.

Materials:

  • Test compounds (2-, 3-, and 4-pyridinylpiperazine)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in an appropriate solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

    • The final incubation mixture will contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately terminated by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing:

    • The quenched samples are centrifuged to precipitate the proteins.

    • The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.

  • Analytical Quantification:

    • The concentration of the parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.

Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (T½) is calculated using the formula: T½ = 0.693 / k.

  • The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / T½) / (mg of microsomal protein/mL).

Visualizing the Process and Pathways

To better understand the experimental process and the metabolic fate of 2-pyridinylpiperazine, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing TestCompound Test Compound (Pyridinylpiperazine Isomer) Incubation Incubation at 37°C (Time Points: 0, 5, 15, 30, 45, 60 min) TestCompound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quenching Reaction Quenching (Acetonitrile + Internal Standard) Incubation->Quenching Sampling Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS DataAnalysis Data Analysis (T½, CLint) LCMS->DataAnalysis Metabolic_Pathway cluster_parent Parent Compound cluster_enzymes Metabolizing Enzymes cluster_metabolites Potential Metabolites Parent 2-Pyridinylpiperazine CYP2D6 CYP2D6 Parent->CYP2D6 CYP3A4 CYP3A4 Parent->CYP3A4 Hydroxylated Hydroxylated Metabolite (on Pyridine or Piperazine Ring) CYP2D6->Hydroxylated Hydroxylation CYP3A4->Hydroxylated Hydroxylation Dehydrogenated Dehydrogenated Metabolite CYP3A4->Dehydrogenated Dehydrogenation

References

Safety Operating Guide

Safe Disposal of 1-(5-Methyl-2-pyridinyl)piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 1-(5-Methyl-2-pyridinyl)piperazine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection[1]. Handling should occur in a well-ventilated area or outdoors to avoid inhalation of any dust or vapors[1][2]. In case of accidental contact, follow these first-aid measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists[1].

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[1].

Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through an approved and licensed waste disposal company. This ensures that the chemical is managed in an environmentally safe and compliant manner.

Step-by-Step Disposal Procedure:

  • Container Management:

    • Keep the chemical in its original or a suitable, tightly closed container for disposal[1][2].

    • Ensure the container is clearly and accurately labeled.

  • Waste Collection:

    • Collect and store the waste material in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[2][3].

  • Professional Disposal:

    • The contents and the container must be disposed of by a licensed chemical destruction plant[1][2][4].

    • Controlled incineration with flue gas scrubbing is a suitable method for destruction[4].

    • Crucially, do not discharge this chemical into sewer systems, and prevent it from contaminating water, foodstuffs, or animal feed [4].

  • Contaminated Packaging:

    • Contaminated containers should be triple-rinsed with an appropriate solvent.

    • After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning[4].

Summary of Disposal and Safety Data

ParameterGuidelineSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Alternative Disposal Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
Environmental Precautions Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[4]
Personal Protective Equipment Wear protective gloves/protective clothing/eye protection/face protection.[1]
Handling Environment Use only outdoors or in a well-ventilated area.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilated_area Work in a Well-Ventilated Area ppe->ventilated_area check_container Is the chemical in a suitable, sealed container? ventilated_area->check_container seal_container Transfer to a suitable, labeled, and sealed container. check_container->seal_container No store_safely Store in a designated area away from incompatible materials. check_container->store_safely Yes seal_container->store_safely contact_disposal Contact Approved Waste Disposal Company store_safely->contact_disposal incineration Arrange for Controlled Incineration or Chemical Destruction contact_disposal->incineration end End: Disposal Complete incineration->end

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guidance for Handling 1-(5-Methyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 1-(5-Methyl-2-pyridinyl)piperazine.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment to minimize exposure and ensure safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory to prevent eye contact. A face shield should be worn for additional protection, especially when there is a risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves, such as PVC or disposable nitrile gloves, to prevent skin contact.[1][4] Gloves should be inspected before use and changed immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance guide.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][5] A lab coat is standard. For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary. Work clothes should be laundered separately.[4][6]
Respiratory Protection RespiratorUse in a well-ventilated area.[4][6] If ventilation is inadequate or if dust/fumes are generated, a NIOSH/MSHA approved respirator should be worn.[1][3][4] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1][3]

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2][3] The work area, preferably a chemical fume hood, should be clean and organized.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer:

    • Handle the compound in a well-ventilated area to minimize inhalation of dust or fumes.[4][6]

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.[4][6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[2][4][6]

    • Clean all equipment and the work area to prevent cross-contamination.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be laundered before reuse.[2][4][6]

Storage:

  • Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[6][7]

Disposal Plan:

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, weighing paper, and other disposable materials, in a designated and clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, sealed, and properly labeled container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the chemical waste through a licensed waste disposal company.[2][7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh and Transfer Chemical prep_area->weigh Proceed to handling experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Glassware and Work Surfaces experiment->decontaminate Complete experiment dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.